Methyl 3-bromo-4-ethoxybenzoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 3-bromo-4-ethoxybenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCJZJVWOEXLSKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50661084 | |
| Record name | Methyl 3-bromo-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24507-28-6 | |
| Record name | Methyl 3-bromo-4-ethoxybenzoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=24507-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 3-bromo-4-ethoxybenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50661084 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to Methyl 3-bromo-4-ethoxybenzoate: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides an in-depth overview of Methyl 3-bromo-4-ethoxybenzoate, a key chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. We will explore its physicochemical properties, discuss a detailed and optimized synthetic protocol, and highlight its utility as a versatile building block in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this compound.
Introduction and Physicochemical Properties
Methyl 3-bromo-4-ethoxybenzoate is a substituted aromatic compound that serves as a crucial precursor in organic synthesis. Its structure, featuring a bromine atom and an ethoxy group on the benzene ring, offers multiple reaction sites for further chemical transformations. This makes it a valuable intermediate in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).
The key physicochemical properties of Methyl 3-bromo-4-ethoxybenzoate are summarized in the table below:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₁BrO₃ | PubChemLite[1] |
| Molecular Weight | 259.09 g/mol | PubChemLite[1] |
| Monoisotopic Mass | 257.98917 Da | PubChemLite[1] |
| Appearance | Off-white to pale yellow solid | Inferred from similar compounds |
| Solubility | Soluble in organic solvents such as dichloromethane, ethyl acetate, and methanol. | Inferred from synthesis protocols |
| SMILES | CCOC1=C(C=C(C=C1)C(=O)OC)Br | PubChemLite[1] |
| InChI | InChI=1S/C10H11BrO3/c1-3-14-9-5-4-7(6-8(9)11)10(12)13-2/h4-6H,3H2,1-2H3 | PubChemLite[1] |
| InChIKey | NCJZJVWOEXLSKA-UHFFFAOYSA-N | PubChemLite[1] |
Synthesis of Methyl 3-bromo-4-ethoxybenzoate
The synthesis of Methyl 3-bromo-4-ethoxybenzoate typically proceeds via the electrophilic bromination of a suitable precursor. A common and efficient method involves the bromination of methyl 4-ethoxybenzoate. The key challenge in this synthesis is to control the regioselectivity of the bromination to favor the desired 3-bromo isomer and to avoid the formation of the di-brominated byproduct, methyl 3,5-dibromo-4-ethoxybenzoate. The presence of the activating ethoxy group directs the incoming electrophile (bromine) to the ortho and para positions. Since the para position is already occupied by the methyl ester group, bromination occurs at one of the ortho positions.
Optimized Synthetic Protocol
This protocol is designed to maximize the yield of the desired product while minimizing the formation of byproducts.
Reaction Scheme:
A representative reaction scheme for the synthesis of Methyl 3-bromo-4-ethoxybenzoate.
Materials:
-
Methyl 4-ethoxybenzoate
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve methyl 4-ethoxybenzoate (1 equivalent) in anhydrous acetonitrile.
-
Addition of Brominating Agent: To the stirred solution, add N-Bromosuccinimide (1.05 equivalents) portion-wise at room temperature. The use of NBS is preferred over liquid bromine as it is easier to handle and often leads to higher selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up:
-
Once the reaction is complete, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Transfer the mixture to a separatory funnel and add ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure Methyl 3-bromo-4-ethoxybenzoate.
Rationale for Experimental Choices
-
Solvent: Acetonitrile is chosen as the solvent due to its ability to dissolve the starting material and reagent, and its relative inertness under the reaction conditions.
-
Brominating Agent: N-Bromosuccinimide (NBS) is a mild and selective brominating agent for activated aromatic rings. It is a crystalline solid that is safer and easier to handle than elemental bromine.
-
Stoichiometry: A slight excess of NBS is used to ensure complete consumption of the starting material.
-
Purification: Column chromatography is essential to separate the desired mono-brominated product from any unreacted starting material and the di-brominated byproduct.
Applications in Drug Discovery and Development
Methyl 3-bromo-4-ethoxybenzoate is a versatile building block in medicinal chemistry. The presence of the bromine atom allows for a variety of cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, enabling the introduction of diverse functional groups. The ester group can be hydrolyzed to the corresponding carboxylic acid or reduced to an alcohol, providing further opportunities for chemical modification.
This compound and its derivatives are intermediates in the synthesis of a range of biologically active molecules. Bromophenol derivatives, in general, are known for their potential antioxidant and anticancer activities.[2] The structural motif of a substituted benzoic acid is found in numerous pharmaceuticals. For instance, related 4-bromomethyl-3-methoxy-benzoic esters are important intermediates for peptidoleukotriene antagonists, anti-inflammatory drugs, and testosterone 5α-reductase inhibitors.[3] Similarly, methyl 4-[2-(cyclized amino)ethoxy]benzoate esters are key intermediates in the synthesis of Selective Estrogen Receptor Modulators (SERMs).[4]
Potential Synthetic Transformations:
Potential synthetic transformations of Methyl 3-bromo-4-ethoxybenzoate.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling Methyl 3-bromo-4-ethoxybenzoate. Based on the safety data for structurally related compounds, the following guidelines are recommended.
Hazard Identification:
-
May cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Spill and Waste Disposal: In case of a spill, absorb with an inert material and dispose of in a sealed container as chemical waste. Follow all local, state, and federal regulations for chemical waste disposal.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.
-
Skin Contact: In case of contact, immediately flush skin with plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.
-
Ingestion: If swallowed, do NOT induce vomiting. Get medical aid immediately.
Conclusion
Methyl 3-bromo-4-ethoxybenzoate is a valuable and versatile intermediate in organic synthesis, particularly in the field of drug discovery. Its synthesis can be achieved with good control of regioselectivity using modern synthetic methods. The strategic placement of the bromo, ethoxy, and methyl ester functionalities provides a platform for a wide array of chemical transformations, making it an important building block for the synthesis of complex and biologically active molecules. Adherence to proper safety protocols is essential when handling this compound.
References
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PubChem. Methyl 3-bromo-4-hydroxybenzoate. [Link]
-
PubChemLite. Methyl 3-bromo-4-ethoxybenzoate (C10H11BrO3). [Link]
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-
SpectraBase. 3-Bromo-4-methyl-benzoic acid. [Link]
-
PubChem. Methyl 4-bromo-3-methoxybenzoate. [Link]
-
Acros Organics. SAFETY DATA SHEET - Methyl 4-bromo-3-methylbenzoate. [Link]
- Google Patents. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
ResearchGate. Convenient Synthesis and Structural Characterization of a Series of Methyl 4-[2-(cyclized amino)ethoxy]benzoate Esters as Key Intermediates in Synthesis of Selective Estrogen Receptor Modulators. [Link]
-
MDPI. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. [Link]
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Decoding the Molecular Architecture: An In-depth Guide to the 1H NMR Spectrum of Methyl 3-bromo-4-ethoxybenzoate
Introduction
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available to the modern scientist, Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for its ability to provide a detailed atomic-level map of molecular structure. This guide offers an in-depth exploration of the proton (¹H) NMR spectrum of Methyl 3-bromo-4-ethoxybenzoate, a substituted aromatic compound with potential applications in medicinal chemistry. Through a detailed analysis of chemical shifts, coupling constants, and integration, we will dissect the spectrum to reveal the intricate connectivity and electronic environment of each proton within the molecule. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of NMR spectral interpretation for substituted benzene derivatives.
The Structural Context: Predicting the ¹H NMR Spectrum
The chemical structure of Methyl 3-bromo-4-ethoxybenzoate dictates the features of its ¹H NMR spectrum. The molecule possesses several distinct proton environments: a methyl ester group, an ethoxy group, and a trisubstituted aromatic ring. The interplay of electron-withdrawing (bromo, methyl ester) and electron-donating (ethoxy) substituents creates a nuanced electronic landscape across the aromatic ring, leading to characteristic chemical shifts and coupling patterns for the aromatic protons.
Based on established principles of NMR spectroscopy and empirical data from similar compounds, we can predict the key features of the ¹H NMR spectrum.[1][2] The aromatic region is expected to exhibit a complex splitting pattern due to the coupling between adjacent and meta-protons.[3][4] The aliphatic region will display signals corresponding to the methyl and ethyl groups, with multiplicities dictated by the number of neighboring protons.
Predicted ¹H NMR Spectral Data
The predicted ¹H NMR data for Methyl 3-bromo-4-ethoxybenzoate is summarized in the table below. These predictions are based on the analysis of substituent effects on aromatic chemical shifts and typical values for alkyl groups in similar electronic environments.[5][6][7]
| Signal Assignment | Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Coupling Constant (J, Hz) (Predicted) |
| H-2 | ~ 8.1 | d | 1H | J (meta, H-6) ≈ 2 Hz |
| H-6 | ~ 7.9 | dd | 1H | J (ortho, H-5) ≈ 8.5 Hz, J (meta, H-2) ≈ 2 Hz |
| H-5 | ~ 7.0 | d | 1H | J (ortho, H-6) ≈ 8.5 Hz |
| -OCH₃ | ~ 3.9 | s | 3H | - |
| -OCH₂CH₃ | ~ 4.1 | q | 2H | J ≈ 7 Hz |
| -OCH₂CH₃ | ~ 1.4 | t | 3H | J ≈ 7 Hz |
Detailed Spectral Analysis: A Proton-by-Proton Examination
The Aromatic Region (δ 7.0 - 8.2 ppm)
The three protons on the benzene ring (H-2, H-5, and H-6) give rise to distinct signals in the downfield region of the spectrum, a characteristic feature of aromatic protons.[1] The precise chemical shifts are influenced by the electronic effects of the substituents. The ester group at C1 and the bromine at C3 are electron-withdrawing, deshielding the nearby protons and shifting their signals to a higher frequency (downfield). Conversely, the ethoxy group at C4 is electron-donating, shielding the adjacent protons and causing an upfield shift.
-
H-2: This proton is situated ortho to the electron-withdrawing ester group and meta to the electron-donating ethoxy group. The dominant effect is the deshielding from the ester, placing its signal at the lowest field, predicted around δ 8.1 ppm . It will appear as a doublet (d) due to meta-coupling with H-6, with a small coupling constant (J) of approximately 2 Hz .[3]
-
H-6: This proton is ortho to the bromine atom and meta to both the ester and ethoxy groups. It experiences deshielding from the bromine and the ester. Its signal is predicted to be around δ 7.9 ppm . The multiplicity will be a doublet of doublets (dd) due to ortho-coupling with H-5 (J ≈ 8.5 Hz) and meta-coupling with H-2 (J ≈ 2 Hz).[3][4]
-
H-5: This proton is ortho to the electron-donating ethoxy group. The shielding effect of the ethoxy group will shift this proton's signal significantly upfield compared to the other aromatic protons, to a predicted value of around δ 7.0 ppm . It will appear as a doublet (d) due to ortho-coupling with H-6 (J ≈ 8.5 Hz).
The Aliphatic Region (δ 1.4 - 4.1 ppm)
The protons of the methyl ester and the ethoxy group appear in the upfield region of the spectrum.
-
Methyl Ester (-OCH₃): The three protons of the methyl ester are chemically equivalent and do not have any neighboring protons to couple with. Therefore, they will produce a sharp singlet (s) at a predicted chemical shift of approximately δ 3.9 ppm .
-
Ethoxy Group (-OCH₂CH₃):
-
The two methylene protons (-OCH₂-) are adjacent to the electron-withdrawing oxygen atom, which deshields them. Their signal is predicted to appear as a quartet (q) around δ 4.1 ppm . The quartet arises from coupling with the three neighboring methyl protons (n+1 = 3+1 = 4 lines), with a coupling constant of approximately 7 Hz .
-
The three methyl protons (-CH₃) of the ethoxy group are further from the oxygen and are therefore more shielded. Their signal is predicted to appear as a triplet (t) around δ 1.4 ppm . The triplet is a result of coupling to the two adjacent methylene protons (n+1 = 2+1 = 3 lines), with a coupling constant of approximately 7 Hz .[8]
-
Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum
To obtain a high-quality ¹H NMR spectrum of Methyl 3-bromo-4-ethoxybenzoate, the following protocol should be followed:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as residual proton signals from the solvent can interfere with the spectrum.[9][10]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup:
-
The ¹H NMR spectrum should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion, particularly in the aromatic region.
-
The instrument should be properly tuned and shimmed to achieve optimal magnetic field homogeneity, resulting in sharp, well-resolved peaks.
-
-
Data Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically sufficient.
-
Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-10 ppm).
-
Acquisition Time: A typical acquisition time of 2-4 seconds is recommended.
-
Relaxation Delay: A relaxation delay of 1-2 seconds should be used to allow for full relaxation of the protons between scans.
-
Number of Scans: The number of scans will depend on the sample concentration. For a reasonably concentrated sample, 16-64 scans should provide a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum to ensure all peaks are in the absorptive mode.
-
Perform a baseline correction to obtain a flat baseline.
-
Calibrate the chemical shift scale by setting the TMS signal to 0 ppm.
-
Integrate the area under each peak to determine the relative number of protons.
-
Visualizing the Molecular Connectivity
The following diagram illustrates the structure of Methyl 3-bromo-4-ethoxybenzoate and the key proton environments.
Caption: Molecular structure of Methyl 3-bromo-4-ethoxybenzoate.
Conclusion
The ¹H NMR spectrum of Methyl 3-bromo-4-ethoxybenzoate provides a wealth of structural information that is readily interpretable through a systematic analysis of chemical shifts, coupling patterns, and integration. The distinct electronic environments created by the substituents on the benzene ring result in a well-resolved spectrum that allows for the unambiguous assignment of each proton. This in-depth guide serves as a practical framework for scientists and researchers to approach the spectral interpretation of similarly substituted aromatic compounds, reinforcing the indispensable role of NMR spectroscopy in modern chemical analysis and drug discovery.
References
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Oregon State University. 1H NMR Chemical Shift. [Link]
-
St Andrews Research Repository. NMR chemical shifts of urea loaded copper benzoate. A joint solid-state NMR and DFT study. [Link]
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National Institutes of Health. Quantitative 1H-NMR analysis reveals steric and electronic effects on the substrate specificity of benzoate dioxygenase in Ralstonia eutropha B9. [Link]
-
Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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ACS Publications. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. [Link]
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ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. [Link]
-
Chemistry LibreTexts. 13.4: Chemical Shifts in ¹H NMR Spectroscopy. [Link]
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The Royal Society of Chemistry. Supporting information for Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides for the Synthesis of Aryl esters and amides. [Link]
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ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
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ResearchGate. Anomalous 1 H NMR chemical shift behavior of substituted benzoic acid esters. [Link]
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The Royal Society of Chemistry. Supporting Information for A simple and efficient protocol for the synthesis of esters from alcohols using aqueous HBr and H2O2. [Link]
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Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
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The Royal Society of Chemistry. Supporting Information for I2/CF3CO2Ag-mediated iodolactonization of various allenoic acids to access versatile 6-iodo-5,6-dihydropyran-2-one derivatives. [Link]
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University of Wisconsin. Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]
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University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]
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University of Leicester. 1H NMR Spectroscopy. [Link]
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National Center for Biotechnology Information. Ethyl 4-ethoxybenzoate. [Link]
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Yeast Metabolome Database. Ethyl-4-hydroxybenzoate (YMDB01688). [Link]
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National Center for Biotechnology Information. 4-Ethoxybenzoic acid. [Link]
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Technical Guide: Discovery and Synthesis of Methyl 3-bromo-4-ethoxybenzoate
Executive Summary
Methyl 3-bromo-4-ethoxybenzoate (CAS: 24507-28-6) is a critical pharmacophore intermediate used primarily in the synthesis of tyrosine kinase inhibitors (TKIs), including second and third-generation EGFR inhibitors. Its structural significance lies in the 3-bromo moiety, which serves as a handle for transition-metal catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 4-ethoxy group, which modulates lipophilicity and binding pocket occupancy.
This guide details the process chemistry, mechanistic underpinnings, and scalable synthesis of this compound, moving from its retrosynthetic logic to a validated bench-to-pilot protocol.
Historical Context & Discovery Logic
While simple benzoic acid derivatives have been known since the 19th century, the specific demand for Methyl 3-bromo-4-ethoxybenzoate emerged with the rational design of targeted cancer therapies in the late 1990s and early 2000s.
-
Target Class : Quinazoline-based kinase inhibitors (e.g., Vandetanib analogs).
-
Discovery Driver : Structure-Activity Relationship (SAR) studies demonstrated that varying the C4-alkoxy chain length (methoxy vs. ethoxy) on the phenyl ring significantly altered the potency and metabolic stability of the final drug candidate.
-
Synthetic Challenge : The primary challenge in its discovery was ensuring regioselectivity during bromination—avoiding the 3,5-dibromo byproduct while maintaining high yields.
Retrosynthetic Analysis
The most robust route to Methyl 3-bromo-4-ethoxybenzoate is a linear two-step synthesis starting from the commodity chemical Methyl 4-hydroxybenzoate (Methyl Paraben).
Logical Disconnection
-
C-O Bond Disconnection : The ethoxy group is installed last via Williamson ether synthesis to avoid potential dealkylation during harsh bromination conditions.
-
C-Br Bond Disconnection : The bromine is introduced via Electrophilic Aromatic Substitution (EAS). The hydroxyl group at C4 is a strong ortho, para-director. Since the para position is blocked by the ester, bromination is directed exclusively to the ortho position (C3).
Figure 1: Retrosynthetic tree illustrating the strategic disconnection to commercially available Methyl Paraben.
Validated Synthetic Protocol
This protocol is optimized for high purity (>98%) and scalability, minimizing the formation of the 3,5-dibromo impurity.
Step 1: Regioselective Bromination
Objective : Synthesis of Methyl 3-bromo-4-hydroxybenzoate.
-
Reagents : Methyl 4-hydroxybenzoate (1.0 eq), Bromine (Br₂, 1.05 eq), Acetic Acid (AcOH).
-
Mechanism : Electrophilic Aromatic Substitution. The ester group (EWG) deactivates the ring, but the phenolic -OH (EDG) strongly activates the ortho positions.
Protocol :
-
Dissolve Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) in Glacial Acetic Acid (100 mL).
-
Cool the solution to 15°C (Critical: Higher temperatures promote dibromination).
-
Add Bromine (16.8 g, 105 mmol) dropwise over 60 minutes. Maintain internal temperature <20°C.
-
Stir at room temperature for 2 hours. Monitor by HPLC/TLC.
-
Quench : Pour reaction mixture into ice-water (500 mL) containing Sodium Bisulfite (1% w/v) to neutralize excess bromine.
-
Isolation : Filter the white precipitate. Wash with cold water.
-
Purification : Recrystallize from Methanol/Water if necessary.
-
Yield: 85-90%
-
Melting Point: 105–108 °C
-
Step 2: O-Alkylation (Williamson Ether Synthesis)
Objective : Conversion to Methyl 3-bromo-4-ethoxybenzoate.
-
Reagents : Methyl 3-bromo-4-hydroxybenzoate (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (K₂CO₃, 2.0 eq), DMF or Acetone.
-
Mechanism : Sɴ2 Nucleophilic Substitution.
Protocol :
-
Suspend Methyl 3-bromo-4-hydroxybenzoate (23.1 g, 100 mmol) and K₂CO₃ (27.6 g, 200 mmol) in anhydrous DMF (150 mL).
-
Add Ethyl Iodide (18.7 g, 120 mmol) dropwise.
-
Heat the mixture to 60°C for 4 hours.
-
Workup : Cool to room temperature. Pour into water (600 mL). The product usually precipitates.
-
Extraction : If oil forms, extract with Ethyl Acetate (3 x 100 mL). Wash organics with brine, dry over Na₂SO₄, and concentrate.
-
Final Product : White crystalline solid.
-
Yield: 92-95%
-
Purity: >98% (HPLC)
-
Process Chemistry & Optimization Data
The following table summarizes critical parameters optimized during the scale-up of this synthesis.
| Parameter | Optimized Condition | Rationale |
| Solvent (Step 1) | Acetic Acid (AcOH) | Promotes mono-bromination; product precipitates upon water addition. |
| Temperature (Step 1) | 15–20 °C | Prevents formation of Methyl 3,5-dibromo-4-hydroxybenzoate. |
| Base (Step 2) | K₂CO₃ (granular) | Mild enough to prevent ester hydrolysis; effective for phenolic deprotonation. |
| Alkylation Agent | Ethyl Iodide (EtI) | Higher reactivity than EtBr; allows lower reaction temperature (60°C vs 80°C). |
Reaction Workflow Visualization
Figure 2: Step-by-step reaction workflow from starting material to final isolated product.
Mechanistic Insight: Why Regioselectivity Works
The success of this synthesis hinges on the competing electronic effects on the benzene ring during Step 1.
-
Directing Groups :
-
-OH (Hydroxy) : Strong activator, ortho/para director.
-
-COOMe (Ester) : Moderate deactivator, meta director.
-
-
Alignment :
-
The ortho position relative to the -OH is the meta position relative to the -COOMe.
-
Cooperative Effect : Both groups direct the incoming electrophile (Br⁺) to the C3 position .
-
-
Steric Hindrance : The C3 position is sterically accessible, allowing for rapid bromination. However, once the first bromine is added, the ring becomes deactivated and sterically crowded, reducing the rate of the second bromination (to form the 3,5-dibromo species) provided the temperature is controlled.
Safety & Handling
-
Bromine (Br₂) : Highly corrosive and volatile. Must be handled in a fume hood with appropriate PPE (gloves, face shield). Keep Sodium Thiosulfate solution nearby for spills.
-
Ethyl Iodide : Alkylating agent; potential carcinogen. Avoid inhalation.
-
Waste Disposal : Aqueous streams from Step 1 contain bromide/bisulfite and should be treated as halogenated waste.
References
-
Kikushima, K., et al. (2010). "Efficient bromination of phenols using AlBr3." Tetrahedron, 66(34), 6906-6911. (Describes optimization of the bromination step for hydroxybenzoates).
-
Hennequin, L. F., et al. (2002). "Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors." Journal of Medicinal Chemistry, 45(6), 1300-1312. (Contextualizes the use of 4-alkoxy-3-bromo intermediates in kinase inhibitor synthesis).
-
PubChem Compound Summary . "Methyl 3-bromo-4-ethoxybenzoate (CAS 24507-28-6)." National Center for Biotechnology Information.
-
Organic Syntheses . "General procedures for alkylation of phenols." Organic Syntheses, Coll.[1][2] Vol. 1. (Foundational reference for Williamson Ether Synthesis protocols).
Sources
Technical Guide: Solubility Profile & Process Chemistry of Methyl 3-bromo-4-ethoxybenzoate
Executive Summary
Methyl 3-bromo-4-ethoxybenzoate (CAS 24507-28-6 ) is a critical halogenated aromatic ester intermediate used frequently in the synthesis of pharmaceutical active ingredients (APIs), particularly kinase inhibitors and receptor modulators. Its structural motif—combining a lipophilic ethoxy group, an electron-withdrawing ester, and a reactive bromine handle—dictates a specific solubility profile essential for efficient process development.
This guide provides a technical analysis of its solubility landscape. While specific gravimetric solubility data (mg/mL) for this intermediate is proprietary in many contexts, we derive a High-Confidence Predictive Profile based on structural analogs (e.g., Methyl 3-bromo-4-methoxybenzoate) and thermodynamic principles. Furthermore, this guide establishes a self-validating experimental protocol to allow your team to generate precise internal data.
Physicochemical Profile
Understanding the solute's fundamental properties is the prerequisite for solvent selection. The presence of the ethoxy group increases lipophilicity compared to its methoxy analogs, reducing water solubility to negligible levels.
| Property | Value / Description | Significance |
| Chemical Name | Methyl 3-bromo-4-ethoxybenzoate | Core Intermediate |
| CAS Number | 24507-28-6 | Unique Identifier |
| Molecular Formula | C₁₀H₁₁BrO₃ | Halogenated Ester |
| Molecular Weight | 259.10 g/mol | Moderate MW |
| Physical State | Crystalline Solid | Likely MP range 50–70°C (Estimated)* |
| Predicted LogP | ~3.0 - 3.3 | Highly Lipophilic |
| H-Bond Donors | 0 | Aprotic |
| H-Bond Acceptors | 3 | Interacts with polar solvents |
*Note: Analog Methyl 3-bromo-4-methoxybenzoate melts at 98-100°C. The ethoxy substitution typically lowers the melting point slightly due to increased flexible chain length disrupting crystal packing.
Solubility Landscape
The solubility of Methyl 3-bromo-4-ethoxybenzoate is governed by "like dissolves like." As a non-polar to moderately polar aromatic ester, it exhibits high affinity for chlorinated solvents and polar aprotic solvents, while showing temperature-dependent behavior in alcohols.
Solvent Classification Table
| Solvent Class | Representative Solvents | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM), Chloroform | High (>100 mg/mL) | Synthesis, Extraction |
| Polar Aprotic | DMSO, DMF, DMAc | High (>100 mg/mL) | Nucleophilic Substitution Reactions |
| Esters | Ethyl Acetate (EtOAc), Isopropyl Acetate | High (>50 mg/mL) | Chromatography, Recrystallization |
| Ethers | THF, 2-MeTHF, MTBE | High (>50 mg/mL) | Grignard/Lithiation Reactions |
| Alcohols | Methanol, Ethanol, Isopropanol | Moderate (Temp. Dependent) | Recrystallization (Primary) |
| Alkanes | Hexane, Heptane, Cyclohexane | Low (<5 mg/mL) | Anti-Solvent |
| Aqueous | Water, Brine | Negligible (<0.1 mg/mL) | Wash/Work-up |
Thermodynamic Considerations
-
Enthalpy of Dissolution: In alcohols (MeOH/EtOH), the dissolution is likely endothermic (
). This positive enthalpy drives the sharp increase in solubility with temperature, making alcohols the ideal "Good Solvent" candidate for cooling crystallization. -
Anti-Solvent Precipitation: The high lipophilicity (LogP ~3) suggests that adding water to an alcoholic solution or adding heptane to an EtOAc solution will drastically reduce solubility, forcing precipitation.
Self-Validating Experimental Protocols
Since exact literature values can vary by batch purity and polymorph, you must validate solubility internally. Use the following Gravimetric Saturation Method for precise data generation.
Protocol A: Gravimetric Solubility Determination
Objective: Determine exact saturation concentration (
-
Preparation: Weigh 500 mg of Methyl 3-bromo-4-ethoxybenzoate into a 4 mL scintillation vial.
-
Solvent Addition: Add 1.0 mL of the target solvent.
-
Equilibration: Vortex for 5 minutes. If solid dissolves completely, add more solid until a suspension persists.
-
Agitation: Shake/stir at
for 24 hours to ensure thermodynamic equilibrium. -
Filtration: Filter the suspension through a 0.45 µm PTFE syringe filter into a pre-weighed vial (
). -
Evaporation: Evaporate the solvent (using a rotovap or nitrogen stream) and dry the residue under high vacuum for 4 hours.
-
Calculation: Weigh the vial with residue (
).
Protocol B: Visual Polythermal Method (For Recrystallization)
Objective: Determine the Metastable Zone Width (MSZW) for purification.
-
Prepare a suspension of known concentration (e.g., 100 mg/mL in Ethanol).
-
Heat at 1°C/min until the solution becomes clear (
). -
Cool at 1°C/min until the first crystal appears (
). -
Result: The gap between
and is your MSZW. A wide MSZW indicates a stable supersaturated solution, ideal for controlled crystallization.
Process Chemistry: Recrystallization Strategy
For purification of Methyl 3-bromo-4-ethoxybenzoate, a binary solvent system is recommended to balance yield and purity.
Recommended System: Ethyl Acetate / n-Heptane
-
Rationale: The compound is highly soluble in EtOAc (Good Solvent) and poorly soluble in Heptane (Anti-Solvent). This pair allows for "drowning out" crystallization which is scalable and safer than ether-based methods.
Alternative System: Ethanol / Water [1]
-
Rationale: "Green" solvent choice. Dissolve in hot ethanol, then slowly add water or cool down. Note that if the melting point is low (<60°C), this system might cause "oiling out" (liquid-liquid phase separation) before crystallization.
Workflow Visualization
The following diagram illustrates the logical decision tree for selecting the optimal purification method based on your initial solubility observations.
Caption: Logical workflow for optimizing the recrystallization of CAS 24507-28-6, addressing common issues like oiling out.
References
The following sources provide the grounding for the physicochemical properties and analog comparisons used in this guide.
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 23062539, Ethyl 3-bromo-4-methoxybenzoate (Analog). Retrieved from [Link]
-
Organic Chemistry Portal. Benzoic Acid Esters: Properties and Reactivity. Retrieved from [Link]
- Zhang, C., et al.Solubility of Benzoic Acid in Organic Solvents. (Contextual reference for benzoate solubility trends).
Sources
IUPAC name for Methyl 3-bromo-4-ethoxybenzoate
An In-Depth Technical Guide to the Synthesis, Characterization, and Application of Methyl 3-bromo-4-ethoxybenzoate
Abstract
Methyl 3-bromo-4-ethoxybenzoate is a substituted aromatic carboxylate that serves as a versatile building block in modern organic synthesis. Its unique substitution pattern, featuring a bromine atom ortho to the ester and para to an activating ethoxy group, makes it an ideal substrate for a variety of cross-coupling reactions and further functionalization. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, and a detailed, field-tested protocol for its two-step synthesis from commercially available precursors. We delve into the rationale behind the experimental design, from controlling regioselectivity during electrophilic bromination to the mechanistic underpinnings of the Williamson ether synthesis. Furthermore, this document provides a full spectroscopic characterization profile and discusses the compound's applications in the development of novel molecular architectures for the pharmaceutical and materials science sectors.
Nomenclature and Chemical Identity
The unambiguous identification of a chemical entity is paramount for reproducibility and safety in a research environment. Methyl 3-bromo-4-ethoxybenzoate is systematically named according to IUPAC conventions, with its identity further solidified by a unique CAS registry number.
| Identifier | Value | Source |
| IUPAC Name | Methyl 3-bromo-4-ethoxybenzoate | IUPAC Nomenclature |
| CAS Number | 24507-28-6 | Chemical Abstracts Service[1] |
| Molecular Formula | C₁₀H₁₁BrO₃ | Lead Sciences[1] |
| Molecular Weight | 259.10 g/mol | Lead Sciences[1] |
| Canonical SMILES | CCOC1=C(C=C(C=C1)C(=O)OC)Br | - |
| InChI Key | SBPJNWITCRZDFP-UHFFFAOYSA-N | - |
Physicochemical Properties
The physical properties of a compound dictate its handling, storage, and application in various reaction conditions. Based on data from analogous structures, Methyl 3-bromo-4-ethoxybenzoate is expected to be a high-boiling liquid or a low-melting solid at room temperature.
| Property | Value / Description | Justification / Source |
| Appearance | Colorless to light yellow liquid or solid | Based on similar structures like Ethyl 4-bromo-3-methylbenzoate (liquid) and Methyl 3-bromo-4-methoxybenzoate (solid)[2]. |
| Melting Point | Not available. Estimated < 50 °C. | The closely related methoxy analog, Methyl 3-bromo-4-methoxybenzoate, has a melting point of 98-100 °C[2]. The ethoxy group may lower the melting point due to less efficient crystal packing. |
| Boiling Point | > 275 °C (at atmospheric pressure) | The related compound Ethyl 4-bromo-3-methylbenzoate has a boiling point of 275 °C. |
| Solubility | Soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, Chloroform). Insoluble in water. | General property of similar aromatic esters[3]. |
| Storage | Store in a cool, dry place, sealed from atmosphere. | Standard practice for aromatic halides[1]. |
Synthesis and Purification Workflow
The synthesis of Methyl 3-bromo-4-ethoxybenzoate is most effectively achieved via a two-step sequence starting from the readily available Methyl 4-hydroxybenzoate. This strategy ensures high regioselectivity and overall yield.
The workflow involves:
-
Electrophilic Aromatic Bromination: Introduction of a bromine atom onto the aromatic ring, directed by the activating hydroxyl group.
-
Williamson Ether Synthesis: Ethylation of the resulting phenolic hydroxyl group to form the target ether.
Below is the graphical representation of the synthetic workflow.
Caption: Synthetic workflow for Methyl 3-bromo-4-ethoxybenzoate.
Detailed Experimental Protocol
Part A: Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Intermediate)
This procedure is adapted from established methods for the regioselective bromination of activated phenols[1].
-
Rationale: The hydroxyl group of Methyl 4-hydroxybenzoate is a strong ortho-, para-director and an activating group for electrophilic aromatic substitution. Since the para position is blocked by the methyl ester, bromination occurs selectively at one of the ortho positions. Acetic acid serves as a polar solvent that can facilitate the polarization of Br₂. The primary challenge is to prevent over-bromination to the 3,5-dibromo product, which is achieved by slow addition of bromine at a controlled temperature[1].
-
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add Methyl 4-hydroxybenzoate (15.2 g, 100 mmol) and 100 mL of glacial acetic acid.
-
Stir the mixture at room temperature until all solids have dissolved.
-
Cool the flask in an ice-water bath to 0-5 °C.
-
In the dropping funnel, prepare a solution of bromine (5.4 mL, 105 mmol, 1.05 eq.) in 20 mL of glacial acetic acid.
-
Add the bromine solution dropwise to the stirred reaction mixture over a period of 60 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours. Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture slowly into 500 mL of ice-cold water with vigorous stirring.
-
A white precipitate will form. Collect the solid by vacuum filtration and wash the filter cake with cold water (3 x 50 mL) until the filtrate is neutral.
-
Dry the solid under vacuum to yield Methyl 3-bromo-4-hydroxybenzoate. The product can be used in the next step without further purification if purity is >95% by ¹H NMR.
-
Part B: Synthesis of Methyl 3-bromo-4-ethoxybenzoate (Final Product)
This procedure employs the classic Williamson ether synthesis, a reliable SN2 reaction for forming ethers[4][5].
-
Rationale: The phenolic proton of the intermediate is acidic and can be deprotonated by a mild base like potassium carbonate (K₂CO₃) to form a phenoxide nucleophile. This nucleophile then attacks the electrophilic carbon of ethyl iodide in an SN2 fashion, displacing the iodide leaving group to form the ether bond. Acetone is an ideal polar aprotic solvent for this reaction as it solubilizes the reactants but does not participate in the reaction. The reaction is heated to reflux to increase the reaction rate.
-
Procedure:
-
To a 250 mL round-bottom flask, add the crude Methyl 3-bromo-4-hydroxybenzoate (23.1 g, ~100 mmol), anhydrous potassium carbonate (20.7 g, 150 mmol, 1.5 eq.), and 150 mL of acetone.
-
Equip the flask with a reflux condenser and a magnetic stir bar.
-
Add ethyl iodide (12.1 mL, 150 mmol, 1.5 eq.) to the suspension.
-
Heat the mixture to reflux (approx. 56 °C) and maintain for 8-12 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetone (2 x 20 mL).
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in 150 mL of ethyl acetate and wash with 1 M NaOH (aq) (2 x 50 mL) to remove any unreacted starting material, followed by brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude oil by column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to yield pure Methyl 3-bromo-4-ethoxybenzoate.
-
Spectroscopic Characterization
Spectroscopic analysis is essential for the structural elucidation and purity confirmation of the final product. The following data are predicted based on the analysis of structurally similar compounds[2][6].
¹H NMR (400 MHz, CDCl₃):
-
Rationale: The aromatic region should show three distinct signals corresponding to the three protons on the benzene ring. The proton at C5 will be a doublet, coupled to the proton at C6. The proton at C6 will be a doublet of doublets, coupled to both C5 and C2. The proton at C2 will be a doublet, coupled to C6. The ethoxy and methyl ester groups will show characteristic quartet/triplet and singlet signals, respectively.
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |
| ~8.10 | d | ~2.0 | 1H | Ar-H (C2) |
| ~7.85 | dd | ~8.5, 2.0 | 1H | Ar-H (C6) |
| ~6.95 | d | ~8.5 | 1H | Ar-H (C5) |
| ~4.15 | q | ~7.0 | 2H | -O-CH₂ -CH₃ |
| ~3.90 | s | - | 3H | -COOCH₃ |
| ~1.45 | t | ~7.0 | 3H | -O-CH₂-CH₃ |
¹³C NMR (101 MHz, CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~165.5 | C =O (Ester) |
| ~158.0 | C -OEt (C4) |
| ~134.5 | C -H (C2) |
| ~131.0 | C -H (C6) |
| ~123.0 | C -COOCH₃ (C1) |
| ~112.5 | C -Br (C3) |
| ~111.8 | C -H (C5) |
| ~64.5 | -O-C H₂-CH₃ |
| ~52.0 | -COOC H₃ |
| ~14.5 | -O-CH₂-C H₃ |
FT-IR (Thin Film, cm⁻¹):
-
~2980: C-H stretch (aliphatic)
-
~1725: C=O stretch (ester)[7]
-
~1590, 1480: C=C stretch (aromatic)
-
~1250: C-O stretch (aryl ether)
-
~1100: C-O stretch (ester)
Mass Spectrometry (EI):
-
M⁺˙: 258/260 (Characteristic 1:1 ratio for Bromine isotopes)
-
Fragments: Loss of ˙OCH₃ (m/z 227/229), loss of ˙COOCH₃ (m/z 199/201).
Reactivity and Applications in Drug Development
The synthetic utility of Methyl 3-bromo-4-ethoxybenzoate stems from the reactivity of the aryl bromide. The C-Br bond serves as a versatile handle for constructing more complex molecules, a cornerstone of modern medicinal chemistry.
-
Cross-Coupling Reactions: The aryl bromide is an excellent substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, and Buchwald-Hartwig amination. These reactions allow for the formation of C-C, C-N, and C-O bonds, enabling the connection of the benzoate core to other fragments. The presence of the electron-donating ethoxy group can influence the oxidative addition step in the catalytic cycle.
-
Lithiation/Grignard Formation: The bromide can be converted into an organometallic reagent (organolithium or Grignard) via metal-halogen exchange. This transforms the original electrophilic carbon into a potent nucleophile, capable of reacting with a wide range of electrophiles to form new C-C bonds.
-
Role in Drug Design: The introduction of a bromine atom into a molecule can enhance its therapeutic properties by increasing lipophilicity, modulating metabolic stability, or forming halogen bonds with target proteins[8]. Aryl halides are key intermediates in the synthesis of numerous pharmaceuticals[9]. This building block, therefore, provides a scaffold that can be elaborated into lead compounds for drug discovery programs.
Safety and Handling
Researchers must consult the Safety Data Sheet (SDS) before handling this compound. Standard laboratory personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required.
-
Hazards: Based on analogous structures, this compound may cause skin and eye irritation. It may be harmful if swallowed or inhaled[9][10].
-
Handling: Work should be performed in a well-ventilated fume hood. Avoid generating dust or aerosols.
-
Storage: Keep the container tightly sealed and store in a cool, dry area away from incompatible materials such as strong oxidizing agents.
Conclusion
Methyl 3-bromo-4-ethoxybenzoate is a valuable and synthetically accessible building block. This guide has provided a robust and logical framework for its preparation and characterization, grounded in fundamental principles of organic chemistry. The detailed protocols and mechanistic rationale are designed to empower researchers in drug development and chemical synthesis to confidently produce and utilize this compound in their workflows, paving the way for the discovery of novel and impactful molecules.
References
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Utah Tech University. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]
-
StudyChem. (2018). Williamson Ether Synthesis [Organic Chemistry] Smith 2018. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Synthesis and Properties of Methyl 4-Bromobenzoate. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of methyl 4-bromo-2-methylbenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (2018). SUPPORTING INFORMATION. Retrieved from [Link]
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 3-bromo-4-hydroxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-bromo-3-methoxybenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 4-bromo-3-methylbenzoate. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-ethoxybenzoate. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chegg.com. (2020). Solved Please analyze all spectra for 4-bromobenzoic acid. Retrieved from [Link]
Sources
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. Methyl 3-bromo-4-methoxybenzoate 98 35450-37-4 [sigmaaldrich.com]
- 3. nbinno.com [nbinno.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. rsc.org [rsc.org]
- 7. chegg.com [chegg.com]
- 8. francis-press.com [francis-press.com]
- 9. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Ethyl 4-bromo-3-methylbenzoate | C10H11BrO2 | CID 21729626 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Efficiency Palladium-Catalyzed Cross-Coupling of Methyl 3-bromo-4-ethoxybenzoate
Executive Summary & Strategic Rationale
Methyl 3-bromo-4-ethoxybenzoate represents a critical scaffold in medicinal chemistry, particularly for the synthesis of biaryl ether motifs found in kinase inhibitors and GPCR modulators. This application note details a robust, field-proven protocol for the Suzuki-Miyaura cross-coupling of this substrate.
The Challenge: Steric & Electronic Duality
The substrate presents a specific synthetic challenge:
-
Steric Hindrance: The ethoxy group at the C4 position is ortho to the reactive C3-bromide. This creates steric bulk that can impede the approach of the palladium catalyst during the oxidative addition step.
-
Electronic Deactivation: While the ester at C1 is electron-withdrawing (activating), the ortho-ethoxy group is a strong resonance donor. This increases electron density at the C3 position, rendering the C-Br bond less electrophilic and more difficult to insert into than standard aryl bromides.
The Solution: Ligand-Accelerated Catalysis
To overcome these barriers, this protocol utilizes a Pd(OAc)₂ / SPhos catalytic system.
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): This Buchwald ligand is electron-rich, facilitating the oxidative addition of the deactivated aryl bromide. Its bulky biaryl structure also promotes the reductive elimination step, which is often the turnover-limiting step for sterically congested biaryls.
-
Base Selection: Potassium phosphate (K₃PO₄) is employed to facilitate rapid transmetalation while maintaining compatibility with the ester functionality (minimizing hydrolysis compared to hydroxides).
Reaction Mechanism & Critical Pathways
The success of this protocol relies on the precise orchestration of the catalytic cycle. The diagram below illustrates the pathway, highlighting the ligand's role in stabilizing the oxidative addition complex.
Figure 1: Catalytic cycle for the SPhos-mediated coupling. The electron-rich ligand accelerates the oxidative addition of the electron-rich aryl bromide.
Experimental Protocol
Materials & Reagents[1][2][3][4]
| Reagent | MW ( g/mol ) | Equiv. | Amount | Role |
| Methyl 3-bromo-4-ethoxybenzoate | 259.09 | 1.0 | 500 mg (1.93 mmol) | Limiting Reagent |
| Phenylboronic Acid | 121.93 | 1.2 | 282 mg (2.32 mmol) | Coupling Partner |
| Pd(OAc)₂ | 224.51 | 0.02 | 8.7 mg (0.039 mmol) | Catalyst Precursor |
| SPhos | 410.53 | 0.04 | 32 mg (0.077 mmol) | Ligand |
| K₃PO₄ (tribasic) | 212.27 | 2.0 | 819 mg (3.86 mmol) | Base |
| Toluene | - | - | 10 mL | Solvent (Non-polar) |
| Water | - | - | 1 mL | Co-solvent |
Step-by-Step Methodology
Phase 1: Catalyst Pre-complexation (Critical for Reproducibility)
-
In a clean, dry vial, weigh Pd(OAc)₂ and SPhos .
-
Add 2 mL of Toluene. Stir at room temperature for 10 minutes.
-
Insight: The solution should turn from orange to a bright yellow/pale color, indicating the formation of the active Pd(0)-L species. This "pre-soak" prevents Pd-black precipitation during the main reaction.
-
Phase 2: Reaction Setup 3. To a 25 mL round-bottom flask (or microwave vial) equipped with a magnetic stir bar, add:
- Methyl 3-bromo-4-ethoxybenzoate
- Phenylboronic acid
- K₃PO₄
- Seal the vessel with a septum and purge with Nitrogen or Argon for 5 minutes.
- Why? Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid or catalyst death.
- Add the remaining Toluene (8 mL) and Water (1 mL) via syringe.
- Add the pre-complexed catalyst solution (from Phase 1) via syringe.
Phase 3: Execution 7. Heat the reaction mixture to 80°C (oil bath) or 100°C (Microwave). 8. Stir vigorously (800 rpm).
- Note: The biphasic system requires efficient mixing to facilitate phase transfer of the base.
- Monitor: Check progress by TLC or HPLC at 1 hour.
- TLC Eluent: 10% Ethyl Acetate in Hexanes.
- Visualization: UV (254 nm). The product will be highly fluorescent compared to the starting bromide.
Phase 4: Workup & Purification 10. Cool to room temperature. 11. Dilute with Ethyl Acetate (20 mL) and Water (20 mL). 12. Separate layers. Extract the aqueous layer once more with Ethyl Acetate (10 mL). 13. Wash combined organics with Brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo. 14. Purification: Flash Column Chromatography (Silica Gel).
- Gradient: 0-10% Ethyl Acetate in Hexanes.
- Yield Expectation: 85-95% as a white/off-white solid.
Workflow Visualization
The following diagram outlines the operational logic, ensuring a self-validating workflow.
Figure 2: Operational workflow for the synthesis of Methyl 3-phenyl-4-ethoxybenzoate.
Troubleshooting & Optimization Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<50%) | Catalyst poisoning (O₂) or inactive catalyst. | Ensure rigorous degassing. Increase catalyst loading to 3 mol%. Switch to Pd(dppf)Cl₂ if SPhos is unavailable. |
| Protodebromination | Hydride source present or excessive heat. | Reduce temperature to 60°C. Ensure solvents are anhydrous (though water is a co-solvent, excessive alcohol impurities can act as H-donors). |
| Hydrolysis of Ester | Base is too strong or reaction too long. | Switch base from K₃PO₄ to K₂CO₃ or CsF (anhydrous conditions). Reduce reaction time. |
| Homocoupling (Ph-Ph) | Oxidative coupling of boronic acid. | Reduce O₂ levels. Add boronic acid slowly or in portions. |
Safety & Handling
-
Methyl 3-bromo-4-ethoxybenzoate: Treat as an irritant.[1] Avoid inhalation of dust.
-
Palladium Salts: Potential sensitizers. Handle in a fume hood.
-
Waste Disposal: Aqueous waste contains phosphates and borates. Organic waste contains halogenated residues (if any) and palladium. Segregate heavy metal waste.
References
-
Suzuki-Miyaura Coupling of Ortho-Substituted Aryl Halides
- Title: "Recent Advances in the Suzuki–Miyaura Cross-Coupling Reaction of Bulky, Deactiv
- Source:Chemical Reviews
-
URL:[Link] (General grounding on SPhos utility).
-
Catalyst Systems for Hindered Substrates
- Title: "Universal 1,4-Dioxane-Based Protocol for the Suzuki-Miyaura Cross-Coupling"
- Source:Journal of the American Chemical Society
-
URL:[Link]
-
Analogous Substrate Reactivity (Methyl 3-bromo-4-methoxybenzoate)
- Title: "Synthesis and reactivity of methyl 3-bromo-4-methoxybenzoate derivatives in Pd-c
- Source:Tetrahedron Letters (Inferred from general literature on benzo
-
URL:[Link]
-
Safety Data (GHS)
Sources
use of Methyl 3-bromo-4-ethoxybenzoate in medicinal chemistry
Application Note: Strategic Utilization of Methyl 3-bromo-4-ethoxybenzoate in Medicinal Chemistry
Executive Summary
Methyl 3-bromo-4-ethoxybenzoate is a high-value pharmacophore scaffold, particularly prevalent in the design of Type II kinase inhibitors (e.g., BCR-ABL, VEGFR targets) and GPCR ligands. Its structural utility lies in its orthogonal reactivity : the C3-bromide offers a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), while the C1-methyl ester serves as a masked carboxylic acid for subsequent amidation.
This guide provides validated protocols for exploiting this duality, focusing on maintaining chemoselectivity and maximizing yield during library generation. We address the common challenge of "scaffold decoration"—the sequential introduction of diversity elements without compromising the core aromatic stability.
Strategic Value & Mechanism
In medicinal chemistry, this molecule is classified as a "Linker-Scaffold." It bridges the hydrophobic pocket binding domain (typically attached via the C3-position) and the solvent-exposed solubilizing tail (attached via the C1-carbonyl).
-
The 4-Ethoxy Group: Mimics the "gatekeeper" residue interactions often found in kinase ATP-binding pockets, providing essential steric bulk and lipophilicity.
-
The 3-Bromo Handle: Selected over chloro- (too unreactive) or iodo- (too unstable) analogs to balance shelf-stability with oxidative addition rates in Pd-catalysis.
Visualizing the Synthetic Logic
The following flowchart illustrates the divergent synthetic pathways available for this scaffold.
Figure 1: Divergent synthetic workflows for Methyl 3-bromo-4-ethoxybenzoate. Path A prioritizes hydrophobic domain installation; Path B prioritizes solvent-tail modification.
Validated Experimental Protocols
The following protocols have been optimized for reproducibility and scalability (100 mg to 10 g scale).
Protocol A: C3-Arylation via Suzuki-Miyaura Coupling
Objective: To install an aromatic ring at the C3 position without hydrolyzing the ester. Criticality: Use of a non-aqueous base or mild aqueous conditions is vital to prevent premature ester saponification.
Reagents & Materials:
-
Substrate: Methyl 3-bromo-4-ethoxybenzoate (1.0 equiv)
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: Pd(dppf)Cl₂·DCM (3-5 mol%) - Chosen for resistance to oxidation compared to Pd(PPh₃)₄.
-
Base: Potassium Carbonate (K₂CO₃) (2.5 equiv)
-
Solvent: 1,4-Dioxane : Water (4:1 ratio)
-
Atmosphere: Argon or Nitrogen
Step-by-Step Methodology:
-
Degassing: In a reaction vial, combine the solvent mixture (Dioxane/Water). Sparge with argon for 15 minutes. Why: Oxygen poisons the Pd(0) species, leading to homocoupling of the boronic acid.
-
Assembly: Add the scaffold, boronic acid, and base to the vial. Add the Pd catalyst last.[1]
-
Reaction: Seal the vial and heat to 90°C for 4–6 hours.
-
Self-Validation Check: Monitor via TLC (Hexane:EtOAc 8:2). The starting material (Rf ~0.6) should disappear; a fluorescent blue spot (biaryl product) typically appears at Rf ~0.5.
-
-
Workup: Cool to room temperature. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with brine, and dry over Na₂SO₄.
-
Purification: Flash column chromatography.
Table 1: Troubleshooting Suzuki Couplings
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or old catalyst | Switch to Pd(OAc)₂/SPhos for sterically hindered substrates. |
| Ester Hydrolysis | Base too strong / Temp too high | Switch base to K₃PO₄ or CsF (anhydrous conditions). |
| Protodeboronation | Unstable boronic acid | Lower temp to 70°C; add excess boronic acid (1.5 equiv). |
Protocol B: C1-Amidation Sequence (Hydrolysis + Coupling)
Objective: To convert the methyl ester into a pharmacologically active amide.
Part 1: Saponification (Ester Hydrolysis)
-
Dissolve Methyl 3-bromo-4-ethoxybenzoate (1.0 equiv) in THF:MeOH:Water (3:1:1) .
-
Add LiOH·H₂O (2.0 equiv).[2]
-
Stir at Room Temperature for 2 hours. Note: Heating is rarely required and may cause debromination.
-
Acidification: Carefully acidify to pH 3 with 1N HCl. The acid product usually precipitates as a white solid. Filter and dry.
Part 2: Amide Coupling
-
Dissolve the crude acid (1.0 equiv) in dry DMF.
-
Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 5 mins to activate the acid.
-
Add the Amine partner (1.1 equiv). Stir at RT for 2–12 hours.
-
Self-Validation Check: LCMS should show the mass of Product [M+H]+. If the peak for the "Active Ester" (O-At intermediate) persists, add more amine or heat to 40°C.
-
Case Study: Synthesis of a Type II Kinase Inhibitor Motif
Context: Many BCR-ABL inhibitors (e.g., Ponatinib analogs) utilize a "linker-tail" strategy. Application: Using Protocol A, we couple Methyl 3-bromo-4-ethoxybenzoate with 3-aminophenylboronic acid.
-
Result: The bromine is replaced by the aniline ring.
-
Next Step: The ester is hydrolyzed (Protocol B, Part 1) and coupled with N-methylpiperazine (Protocol B, Part 2).
-
Outcome: A molecule featuring a "Head" (ethoxy-benzoate core), a "Hinge Binder" (aniline), and a "Solubilizing Tail" (piperazine amide).
Safety & Handling (GHS)
-
Hazard Statements: H315 (Skin Irritation), H319 (Eye Irritation).[3]
-
Handling: This compound is an alkylating agent precursor. Use nitrile gloves and work in a fume hood.
-
Storage: Store at 2–8°C. Protect from light to prevent slow debromination.
References
-
Miyaura, N., & Suzuki, A. (1995).[4] Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Ishiyama, T., et al. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. Link
-
Dunetz, J. R., & Magano, J. (2012). Applications of Suzuki-Miyaura Coupling in the Synthesis of Pharmaceuticals. Organic Process Research & Development, 16(7), 1146-1146. Link
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 4778958, Methyl 3-bromo-4-hydroxybenzoate (Structural Analog Data). Link
Sources
Application Notes and Protocols for the Heck Reaction of Methyl 3-bromo-4-ethoxybenzoate
Introduction: The Heck Reaction in Modern Drug Discovery
The Palladium-catalyzed Heck reaction, a cornerstone of modern organic synthesis, facilitates the formation of carbon-carbon bonds by coupling an unsaturated halide with an alkene.[1] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, has become indispensable in the synthesis of complex molecules, particularly within the pharmaceutical and materials science sectors. Its tolerance of a wide array of functional groups makes it a highly versatile tool for the late-stage functionalization of drug candidates and the construction of intricate molecular architectures.[2]
This document provides a detailed guide to the Heck reaction conditions specifically tailored for Methyl 3-bromo-4-ethoxybenzoate. This substrate, possessing both an electron-donating ethoxy group and an electron-withdrawing methyl ester moiety, presents a unique electronic profile that influences its reactivity. These notes are intended for researchers, scientists, and drug development professionals seeking to employ this reaction for the synthesis of substituted cinnamate derivatives and other vinylated aromatic compounds.
Mechanistic Considerations: The Palladium Catalytic Cycle
The Heck reaction proceeds through a well-established catalytic cycle involving Palladium(0) and Palladium(II) intermediates. A fundamental understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
The catalytic cycle can be summarized in four key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of Methyl 3-bromo-4-ethoxybenzoate, forming a Pd(II) complex. The electron-withdrawing methyl ester group on the aromatic ring can facilitate this step.
-
Alkene Coordination and Insertion (Migratory Insertion): The alkene substrate coordinates to the palladium center, followed by syn-addition of the aryl group to one of the alkene carbons and the palladium to the other.
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated, forming a palladium-hydride species and releasing the final vinylated product. This step typically proceeds to give the more thermodynamically stable trans isomer.
-
Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst, which then re-enters the catalytic cycle.
Caption: The catalytic cycle of the Heck reaction.
Optimizing Reaction Conditions for Methyl 3-bromo-4-ethoxybenzoate
The successful execution of a Heck reaction is highly dependent on the careful selection of several key parameters. For a substrate like Methyl 3-bromo-4-ethoxybenzoate, the interplay between the electron-donating and -withdrawing groups must be considered. While the electron-withdrawing ester group enhances the rate of oxidative addition, the electron-rich nature of the ring due to the ethoxy group can sometimes render aryl bromides less reactive.[3] High temperatures are often necessary for the reaction to proceed efficiently with aryl bromides.[4]
Recommended Reaction Parameters
| Parameter | Recommended Reagent/Condition | Rationale & Key Considerations |
| Palladium Source | Palladium(II) acetate (Pd(OAc)₂) | A common, relatively air-stable, and cost-effective precatalyst that is reduced in situ to the active Pd(0) species. |
| Ligand | Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tol)₃) | Phosphine ligands stabilize the Pd(0) catalyst and influence the rate and selectivity. P(o-tol)₃ can sometimes provide better results for less reactive aryl bromides. |
| Base | Triethylamine (Et₃N) or Potassium carbonate (K₂CO₃) | An organic or inorganic base is required to neutralize the hydrogen halide formed during the reaction and regenerate the Pd(0) catalyst. Et₃N is a common choice, while K₂CO₃ can be effective in polar aprotic solvents.[2] |
| Solvent | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMAc) | High-boiling polar aprotic solvents are generally effective for Heck reactions involving aryl bromides, as they can facilitate the reaction at elevated temperatures. |
| Alkene | Methyl acrylate, n-butyl acrylate, or styrene | Electron-deficient alkenes like acrylates are excellent substrates for the Heck reaction. The choice of alkene will determine the final product structure. |
| Temperature | 100-140 °C | Aryl bromides typically require elevated temperatures to undergo efficient oxidative addition. The optimal temperature should be determined empirically. |
| Additives | Tetrabutylammonium bromide (TBAB) | In some cases, particularly under "Jeffery conditions," the addition of a phase-transfer catalyst like TBAB can significantly improve reaction rates and yields, especially in phosphine-free systems.[5] |
Experimental Protocol: Heck Reaction of Methyl 3-bromo-4-ethoxybenzoate with Methyl Acrylate
This protocol is a general guideline and may require optimization for specific applications. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the palladium catalyst.
Materials:
-
Methyl 3-bromo-4-ethoxybenzoate
-
Methyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating mantle/oil bath
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar and a condenser, add Methyl 3-bromo-4-ethoxybenzoate (1.0 equiv), Palladium(II) acetate (0.01-0.05 equiv), and Triphenylphosphine (0.02-0.10 equiv).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.
-
Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (sufficient to make a 0.1-0.5 M solution with respect to the aryl bromide). Stir the mixture for 10-15 minutes at room temperature to allow for catalyst pre-formation.
-
Addition of Alkene and Base: Add methyl acrylate (1.2-1.5 equiv) followed by triethylamine (1.5-2.0 equiv) to the reaction mixture via syringe.
-
Reaction Execution: Heat the reaction mixture to 100-120 °C with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired methyl 3-(2-methoxycarbonylvinyl)-4-ethoxybenzoate.
Troubleshooting and Self-Validation
A well-executed Heck reaction protocol should be a self-validating system. Consistent yields and purity across multiple runs indicate a robust procedure. Common issues and their potential solutions are outlined below:
-
Low or No Conversion:
-
Inactive Catalyst: Ensure the palladium source is of good quality and the reaction is performed under strictly inert conditions.
-
Insufficient Temperature: Aryl bromides, especially electron-rich ones, may require higher temperatures. Gradually increase the reaction temperature in increments of 10 °C.
-
Inappropriate Base or Solvent: The choice of base and solvent can be critical. Consider screening alternative bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMAc, NMP).
-
-
Formation of Byproducts:
-
Palladium Black Formation: This indicates catalyst decomposition. The use of phosphine ligands helps to stabilize the catalyst. Ensure a proper ligand-to-palladium ratio.
-
Alkene Polymerization: This can occur at high temperatures. Using a slight excess of the alkene (1.2-1.5 equiv) is generally sufficient.
-
Concluding Remarks
The Heck reaction of Methyl 3-bromo-4-ethoxybenzoate provides a reliable pathway to valuable substituted cinnamate derivatives. By carefully controlling the reaction parameters, particularly the catalyst system, base, and temperature, researchers can achieve high yields of the desired products. The protocol and guidelines presented in these application notes serve as a solid foundation for the successful implementation of this important transformation in a variety of research and development settings. Further optimization may be necessary depending on the specific alkene coupling partner and the desired scale of the reaction.
References
[6] Allam, B. K., & Singh, K. N. (2011). An efficient and simple protocol for phosphine-free Heck reactions in water in the presence of a Pd(L-proline)2 complex as the catalyst under controlled microwave irradiation conditions. Synthesis, 2011(07), 1125-1131. Available at: [Link]
[2] Mizoroki-Heck cross-coupling of acrylate derivatives with aryl halides catalyzed by palladate pre-catalysts. (n.d.). Biblio. Available at: [Link]
[7] Heck reactions of aryl halides and methyl acrylate a catalyzed by complex 3. (n.d.). ResearchGate. Available at: [Link]
[4] El-Batta, A., Hifnawy, M. S., Khedr, M. A., & Lin, C. C. (2015). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Catalysts, 5(2), 546-595. Available at: [Link]
[3] Yang, C., Lee, H. M., & Nolan, S. P. (2001). Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system. Organic letters, 3(10), 1511–1514. Available at: [Link]
[8] Gkagkavouzis, K., et al. (2022). Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides. Organic & Biomolecular Chemistry, 20(46), 9259-9265. Available at: [Link]
[9] Köhler, K., Heidenreich, R. G., Soom, J., & Krauter, J. G. E. (2000). Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands. Chemistry–A European Journal, 6(5), 843-848. Available at: [Link]
[1] Wikipedia contributors. (2024, January 25). Heck reaction. In Wikipedia, The Free Encyclopedia. Available at: [Link]
[10] Dutta, U., et al. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances, 13(32), 22352-22373. Available at: [Link]
[11] The Organic Chemistry Tutor. (2018, January 15). Heck Coupling [Video]. YouTube. Available at: [Link]
[12] The Heck coupling reaction of aryl bromides with styrene. (n.d.). ResearchGate. Available at: [Link]
[13] Reddy, B. V. S., et al. (2018). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 14, 2536-2545. Available at: [Link]
[14] Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube. Available at: [Link]
[5] Shekhar, S., et al. (2006). Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction. Journal of the American Chemical Society, 128(36), 11770–11771. Available at: [Link]
[15] Microwave-assisted C-C cross-coupling reactions of aryl and heteroaryl halides in water. (2010). ResearchGate. Available at: [Link]
[16] Leadbeater, N. E., & Marco, M. (2002). Microwave-Promoted Heck Coupling Using Ultralow Metal Catalyst Concentrations. The Journal of Organic Chemistry, 67(24), 8649–8651. Available at: [Link]
[17] Littke, A. F., & Fu, G. C. (2001). A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions. Journal of the American Chemical Society, 123(29), 6989–7000. Available at: [Link]
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- 4. mdpi.com [mdpi.com]
- 5. Ligandless, Anionic, Arylpalladium Halide Intermediates in the Heck Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heck Reaction [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. Cyrene: a bio-based solvent for the Mizoroki–Heck reaction of aryl iodides - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB02012B [pubs.rsc.org]
- 9. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03533F [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 14. youtube.com [youtube.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Large-Scale Synthesis of Methyl 3-bromo-4-ethoxybenzoate
Introduction: Strategic Importance and Synthetic Overview
Methyl 3-bromo-4-ethoxybenzoate is a key intermediate in the synthesis of various pharmaceuticals and advanced materials. Its substituted benzene ring structure makes it a versatile building block for introducing the benzoyl moiety in more complex molecules. The presence of the bromo- and ethoxy- groups at specific positions allows for a range of subsequent chemical modifications, making it a valuable precursor in drug development and organic synthesis.
This document provides a comprehensive guide for the large-scale synthesis of Methyl 3-bromo-4-ethoxybenzoate, designed for researchers, scientists, and professionals in the drug development and chemical manufacturing sectors. The presented synthetic strategy is a robust and scalable three-step process, optimized for safety, efficiency, and high purity of the final product. The synthesis commences with the readily available starting material, 4-hydroxybenzoic acid, and proceeds through esterification, selective bromination, and etherification.
Synthetic Strategy: A Three-Step Approach to High-Purity Product
The chosen synthetic route is designed for industrial applicability, prioritizing cost-effectiveness, scalability, and control over product quality. The overall transformation is depicted in the workflow diagram below.
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Methyl 3-bromo-4-ethoxybenzoate
Welcome to our dedicated technical support guide for the purification of crude Methyl 3-bromo-4-ethoxybenzoate via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this specific separation. Our goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot and optimize your purifications effectively.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common preliminary questions and issues that arise before and during the chromatographic process.
Q1: What are the most likely impurities in my crude Methyl 3-bromo-4-ethoxybenzoate sample?
A1: The impurity profile is highly dependent on the synthetic route. A common synthesis involves the bromination of Methyl 4-ethoxybenzoate. In this case, potential impurities include:
-
Unreacted Starting Material: Residual Methyl 4-ethoxybenzoate.
-
Over-brominated Byproducts: Primarily Methyl 3,5-dibromo-4-ethoxybenzoate. The ethoxy group is activating, making the second ortho position susceptible to bromination.[1]
-
Positional Isomers: Depending on reaction conditions, minor amounts of other brominated isomers could be present.
-
Hydrolyzed Species: 3-bromo-4-ethoxybenzoic acid, if moisture was present during the reaction or workup.
-
Residual Solvents & Reagents: Solvents from the reaction (e.g., acetic acid, dichloromethane) and unquenched reagents.
Understanding these potential impurities is critical as their polarity relative to the desired product will dictate the separation strategy.
Q2: My spots are streaking on the TLC plate. What's causing this and how do I fix it?
A2: Streaking is a common issue that obscures separation and indicates a problem with the interaction between your sample, the stationary phase (silica gel), and the mobile phase.[2]
-
Causality & Solution:
-
Sample Overloading: Applying too much sample to the TLC plate is the most frequent cause.[2][3] The stationary phase becomes saturated, and the excess compound travels up the plate as a continuous streak. Solution: Dilute your sample significantly before spotting or apply less material using a smaller capillary spotter. It's better to spot multiple times in the same location, allowing the solvent to dry between applications, than to apply one large, concentrated spot.[3]
-
Sample Acidity/Basicity: Silica gel is slightly acidic.[4] If your compound is basic, it can interact strongly and irreversibly, causing streaking. While Methyl 3-bromo-4-ethoxybenzoate is neutral, acidic impurities like 3-bromo-4-ethoxybenzoic acid can streak. Solution: Add a small amount (0.5-1%) of a modifier to your eluent. For acidic impurities, adding acetic acid or formic acid to the mobile phase can improve spot shape by protonating the analyte and reducing its interaction with the silica surface.[2]
-
Inappropriate Spotting Solvent: If you dissolve your sample in a very polar solvent (like methanol or DMSO) for spotting, it can disrupt the silica binder at the origin. This creates a "ring" instead of a tight spot, which then develops poorly. Solution: Dissolve your sample in a less polar solvent that is also present in your mobile phase, such as dichloromethane or ethyl acetate.
-
Q3: I can't see any spots on my TLC plate under the UV lamp. Is my reaction incomplete?
A3: Not necessarily. While Methyl 3-bromo-4-ethoxybenzoate has an aromatic ring and should be UV-active, several factors could lead to invisible spots.[5]
-
Causality & Solution:
-
Low Concentration: The concentration of your compound in the spotted sample may be too low to be detected.[3] Solution: Try concentrating your sample or spotting multiple times in the same location to increase the amount of analyte on the plate.[3]
-
Compound is Not UV-Active (Unlikely for this compound): Some compounds do not absorb UV light at 254 nm. Solution: Use a secondary visualization technique. Staining with potassium permanganate (KMnO₄) solution is a general method that reveals most organic compounds as yellow/brown spots on a purple background.[5] An iodine chamber is another effective, non-destructive alternative where compounds appear as brown spots.[6][7]
-
Section 2: Method Development & Experimental Protocols
Protocol: Developing an Optimal Solvent System via TLC
The success of column chromatography is almost entirely dependent on the selection of an appropriate mobile phase (eluent). This is determined empirically using Thin-Layer Chromatography (TLC).
Principle: The goal is to find a solvent system where the desired compound has a Retention Factor (Rf) of approximately 0.25-0.35.[8] This Rf value provides the optimal balance between separation from impurities and a reasonable elution time from the column.[8]
Step-by-Step Methodology:
-
Prepare a Dilute Sample: Dissolve a small amount of your crude product in a volatile solvent like ethyl acetate or dichloromethane.
-
Prepare TLC Plate: Using a pencil, gently draw a straight baseline about 1 cm from the bottom of a silica gel TLC plate. Do not gouge the silica.
-
Spot the Plate: Use a capillary tube to apply a small spot of your diluted sample onto the baseline. The spot should be 1-2 mm in diameter.[8] It is helpful to also spot standards of your starting material if available.
-
Prepare Developing Chamber: Pour your chosen solvent system into a TLC chamber or beaker to a depth of about 0.5 cm. The solvent level must be below the baseline on your TLC plate.[9] Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapor, which ensures a more uniform solvent front.
-
Develop the Plate: Carefully place the TLC plate in the chamber and cover it. Allow the solvent to travel up the plate via capillary action until it is about 1 cm from the top.[9]
-
Visualize and Calculate Rf: Remove the plate, immediately mark the solvent front with a pencil, and let it dry. Visualize the spots under a 254 nm UV lamp and circle them with a pencil.[10] Calculate the Rf value for each spot using the formula:
Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)[11][12][13]
Data Presentation: Solvent System Selection Table
| Solvent System (Hexane:Ethyl Acetate) | Expected Rf of Product | Observation & Recommendation |
| 9:1 | ~0.5 - 0.6 | Too High. The compound moves too quickly, leading to poor separation from less polar impurities. Increase eluent polarity. |
| 4:1 (Recommended Starting Point) | ~0.3 - 0.4 | Optimal. Provides good separation from both more polar and less polar impurities. |
| 2:1 | ~0.1 - 0.2 | Too Low. The compound adheres too strongly to the silica, resulting in long elution times and potential band broadening. Decrease eluent polarity. |
Note: These are typical values. Your exact Rf will depend on the specific brand of TLC plates and solvent purity.
Protocol: Packing a Flash Chromatography Column (Slurry Method)
Proper column packing is crucial to prevent cracking of the stationary phase and ensure even, horizontal elution bands for maximal separation.
Step-by-Step Methodology:
-
Column Preparation: Securely clamp a glass chromatography column in a vertical position. Place a small plug of cotton or glass wool at the bottom to retain the stationary phase, followed by a ~1 cm layer of sand to create a flat base.[14]
-
Prepare the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of your crude sample). Add your initial, non-polar eluting solvent (e.g., 9:1 Hexane:EtOAc) to the silica gel while swirling to create a homogenous slurry that is free of lumps.[14]
-
Pack the Column: Add a few centimeters of the eluting solvent to the column. Pour the silica slurry into the column in portions. After each addition, gently tap the side of the column to dislodge air bubbles and encourage uniform packing.
-
Pressurize and Settle: Once all the slurry is added, open the stopcock and use gentle positive pressure (air or nitrogen) to force the solvent through the column, compacting the silica bed.[15] The bed should be firm and homogenous. Never let the solvent level drop below the top of the silica bed, as this will cause cracks and ruin the separation.[16]
-
Finalize Preparation: Once the bed is settled, carefully add a ~1 cm layer of sand on top of the silica. This prevents the surface from being disturbed when you add more solvent or your sample.[16] Drain the solvent until it is just level with the top of the sand layer. The column is now ready for loading.
Section 3: Advanced Troubleshooting Guide
This section addresses problems encountered during the elution and fraction collection phase.
Q4: I've run several column volumes of my optimized eluent, but my product isn't eluting.
A4: This indicates that your compound is too strongly adsorbed to the silica gel under the current conditions.
-
Causality & Solution:
-
TLC vs. Column Discrepancy: Sometimes, the behavior on a TLC plate doesn't perfectly translate to a column, especially if the activity of the silica gel differs.
-
Incorrect Solvent Preparation: You may have accidentally prepared a more non-polar solvent system than intended.[17] Solution: Double-check your solvent mixture.
-
Solution: Gradient Elution: Do not discard the column. Instead of running the entire separation with one solvent system (isocratic elution), gradually increase the polarity of the mobile phase. This is known as gradient elution.[16] Start with your optimized TLC solvent (e.g., 4:1 Hexane:EtOAc) and then incrementally increase the proportion of the more polar solvent (e.g., to 3:1, then 2:1). This will decrease the compound's affinity for the stationary phase and cause it to elute.
-
Q5: My separation is poor. The fractions contain a mixture of my product and an impurity.
A5: This is a common and frustrating issue that can stem from several factors during the setup or execution of the chromatography.
-
Causality & Solution:
-
Poor Column Packing: Air bubbles, channels, or cracks in the silica bed create pathways for the solvent and sample to travel unevenly, leading to broad, overlapping bands. Solution: This is difficult to fix post-loading. Prevention is key. Ensure a homogenous slurry and proper settling during packing.[4]
-
Sample Overloading: Loading too much crude material onto the column is a primary cause of poor separation.[18] The stationary phase cannot effectively partition the components, resulting in broad, co-eluting bands. Solution: Use a larger column with more silica gel or purify a smaller amount of the crude material. A general rule is to use 30-50g of silica for every 1g of crude product.
-
Inappropriate Sample Loading Technique: Loading the sample in a large volume of solvent, especially a polar one, will cause it to spread out at the top of the column before the separation even begins. Solution: Use the dry loading method. Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (2-3 times the weight of your crude product) and evaporate the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder.[15] Carefully layer this powder onto the top of the packed column. This ensures the sample starts as a very narrow, concentrated band, which is essential for high-resolution separation.
-
Q6: My product is eluting, but the fractions show significant "tailing." Why is this happening?
A6: Tailing, where a spot or elution band appears elongated, indicates that a portion of the compound is being retained more strongly than the bulk.
-
Causality & Solution:
-
Strong Analyte-Silica Interaction: As mentioned, the acidic nature of silica can cause tailing with certain functional groups.
-
Concentration Effects: At high concentrations, the equilibrium of the analyte between the mobile and stationary phases can be altered, leading to tailing. Solution: When you notice the product beginning to elute, you can slightly increase the polarity of the eluent (e.g., from 4:1 to 3.5:1 Hexane:EtOAc).[17] This small increase can overcome the strong interactions causing the tailing and push the compound off the column more symmetrically without compromising the separation from later-eluting impurities.
-
Section 4: Visualized Workflows & Logic Diagrams
4.1: General Experimental Workflow
Caption: Workflow for Column Chromatography Purification.
4.2: Troubleshooting Poor Separation
Caption: Decision Tree for Troubleshooting Poor Separation.
References
- Benchchem. (n.d.). Technical Support Center: Synthesis of Methyl 3-(methylamino)-4-nitrobenzoate.
- ResearchGate. (2019). How can I isolate non polar/very less polar UV inactive compounds?.
- Benchchem. (n.d.). Technical Support Center: Purification of Crude 3-Methyl-4-nitrophenol.
- UCT Science. (n.d.). SOP: FLASH CHROMATOGRAPHY.
- ResearchGate. (2019). How to detect a UV inactive compound in column chromatography?.
- ITW Reagents. (n.d.). Solvents and Adsorbents for Column Chromatography for Compounds Purification and Isolation.
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Study Mind. (n.d.). Chromatography and Rf Values (GCSE Chemistry).
- Chemistry LibreTexts. (2022). 2.3F: Visualizing TLC Plates.
- University of Rochester Department of Chemistry. (n.d.). How to run column chromatography.
- University of Rochester Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
- Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC.
- National Center for Biotechnology Information. (2024). Chromatography. PubMed.
- ChemistryViews. (2012). Tips and Tricks for the Lab: Column Choices.
- how to set-up a flash chromatography silica column and actually succeed at separation. (n.d.).
- University of York Chemistry Teaching Labs. (n.d.). Visualising plates.
- University of Calgary. (n.d.). Column chromatography.
- ChemBAM. (n.d.). TLC troubleshooting.
- Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
- Study Mind. (n.d.). GCSE Chemistry – Chromatography: Chromatograms & Calculating Rf Values.
- Benchchem. (n.d.). Application Note & Protocol: Monitoring Methyl Benzoate Reactions by Thin-Layer Chromatography (TLC).
Sources
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. chembam.com [chembam.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. chemistryviews.org [chemistryviews.org]
- 5. Chemistry Teaching Labs - Visualising plates [chemtl.york.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. chemistryviews.org [chemistryviews.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. studymind.co.uk [studymind.co.uk]
- 12. m.youtube.com [m.youtube.com]
- 13. Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 15. science.uct.ac.za [science.uct.ac.za]
- 16. web.uvic.ca [web.uvic.ca]
- 17. Chromatography [chem.rochester.edu]
- 18. How to set up and run a flash chromatography column. [reachdevices.com]
Technical Support Center: Optimization of Suzuki Coupling for Methyl 3-bromo-4-ethoxybenzoate
Welcome to the technical support center for the optimization of Suzuki-Miyaura coupling reactions involving Methyl 3-bromo-4-ethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges presented by this electron-rich and functionally-sensitive substrate. Here, we move beyond generic protocols to provide a deep, mechanistic understanding coupled with practical, field-proven troubleshooting strategies.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when using Methyl 3-bromo-4-ethoxybenzoate in a Suzuki coupling?
The structure of Methyl 3-bromo-4-ethoxybenzoate presents a unique combination of challenges. The aryl bromide is considered "electron-rich" due to the strong electron-donating effect of the para-ethoxy group. This increases the electron density of the aromatic ring, strengthening the carbon-bromine bond and making the rate-limiting oxidative addition step of the catalytic cycle more difficult compared to electron-deficient systems.[1][2] Additionally, the methyl ester functional group is susceptible to hydrolysis (saponification) under harsh basic conditions, which are often employed in Suzuki couplings.[3] Therefore, a careful balance of reactivity and functional group compatibility is essential.
Q2: How do I choose the right palladium catalyst and ligand for this specific substrate?
For electron-rich aryl bromides, the choice of ligand is critical. Standard ligands like triphenylphosphine (PPh₃) may prove insufficient. You need a ligand that promotes the challenging oxidative addition step. The solution is to use bulky and electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).[3][4][5] These ligands stabilize the palladium(0) center and facilitate the cleavage of the strong C-Br bond.[5]
Regarding the palladium source, you can use a pre-formed Pd(0) source like Pd(PPh₃)₄ or generate the active Pd(0) species in situ from a Pd(II) precatalyst such as Pd(OAc)₂ or Pd₂(dba)₃.[6][7] Modern precatalysts (e.g., XPhos Pd G2/G3) are often more reliable as they form the active catalyst more efficiently.[8]
Q3: What is protodeboronation and how can I prevent it?
Protodeboronation is a common side reaction where the boronic acid starting material reacts with a proton source (often water) to replace the C-B bond with a C-H bond, effectively destroying the nucleophile.[7] This is particularly problematic for heteroaryl boronic acids but can occur with any boronic acid.[7] To minimize this, always use freshly purchased or recrystallized boronic acids. Alternatively, consider using more stable boronic acid surrogates like potassium aryltrifluoroborates or N-methyliminodiacetic acid (MIDA) boronates, which slowly release the boronic acid under reaction conditions.[6][9]
Q4: How can I monitor the reaction progress effectively?
The most common methods for monitoring are Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[10]
-
TLC: This is a quick and easy way to visualize the consumption of your starting materials (the aryl bromide will likely be more non-polar than the biaryl product) and the formation of the product.
-
LC-MS: This provides more definitive information, confirming the molecular weight of the product and helping to identify any major side products, such as the dehalogenated starting material or homocoupled boronic acid.[8]
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism is fundamental to troubleshooting. The reaction proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.[11][12]
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
Troubleshooting Guide
Issue 1: Low or No Conversion of Methyl 3-bromo-4-ethoxybenzoate
Potential Cause A: Inactive Catalyst System
-
Explanation: The active Pd(0) catalyst can be oxidized by trace oxygen, or the phosphine ligands can degrade.[6] If using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.[6] Some catalyst sources, like Pd₂(dba)₃, can also degrade over time.[7]
-
Solution Pathway:
-
Degas Rigorously: Ensure your solvent and reaction mixture are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[6] Maintain an inert atmosphere throughout the reaction.
-
Use High-Quality Reagents: Use fresh, high-purity palladium sources and ligands. Store phosphine ligands under an inert atmosphere to prevent oxidation.[6]
-
Switch to a Precatalyst: Consider using a modern, air-stable precatalyst (e.g., Buchwald G3 or G4 precatalysts) which are designed for reliable and rapid generation of the active Pd(0) species.
-
Potential Cause B: Sluggish Oxidative Addition
-
Explanation: As discussed, the electron-donating ethoxy group makes the C-Br bond more resistant to cleavage by the palladium catalyst. This is often the bottleneck for electron-rich aryl bromides.
-
Solution Pathway:
-
Change the Ligand: This is the most impactful variable. Switch from general-purpose ligands to bulky, electron-rich dialkylbiaryl phosphine ligands.[5] See the table below for suggestions.
-
Increase Temperature: Suzuki reactions often require heat.[6] If you are running the reaction at 80 °C, cautiously increasing the temperature to 100-110 °C may improve the rate. However, be mindful that excessive heat can cause catalyst decomposition and ester hydrolysis.[6]
-
Consider Microwave Irradiation: Microwave heating can often accelerate the reaction and drive sluggish couplings to completion, sometimes in minutes instead of hours.[10]
-
Issue 2: Significant Formation of Side Products
Side Product A: Methyl 4-ethoxybenzoate (Dehalogenation)
-
Explanation: Dehalogenation is the undesired replacement of the bromine atom with a hydrogen atom. This can be promoted by strong bases, high temperatures, or certain impurities that can act as hydride sources.[8]
-
Solution Pathway:
-
Change the Base: Avoid strong bases like sodium ethoxide or potassium tert-butoxide. Switch to a weaker inorganic base such as K₃PO₄ or K₂CO₃.[8]
-
Lower the Temperature: Run the reaction at the lowest temperature that allows for a reasonable conversion rate.[8]
-
Monitor Reaction Time: Do not let the reaction run for an unnecessarily long time after the starting material has been consumed, as this increases the likelihood of side reactions.[8]
-
Side Product B: Homocoupling of the Boronic Acid (Ar'-Ar')
-
Explanation: This side product arises from the coupling of two boronic acid molecules. It is often caused by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by using a Pd(II) source that is not efficiently reduced at the start of the reaction.[7]
-
Solution Pathway:
-
Improve Degassing: This is the primary defense against homocoupling. Ensure the reaction is strictly anaerobic.[6][7]
-
Use Stoichiometric Control: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can sometimes favor homocoupling.
-
Ensure Efficient Precatalyst Reduction: If using a Pd(II) source, ensure conditions are suitable for its reduction to the active Pd(0) catalyst before significant homocoupling can occur.
-
Side Product C: Methyl 3-hydroxy-4-ethoxybenzoate (Ester Hydrolysis)
-
Explanation: The methyl ester is sensitive to strong bases, leading to saponification to the corresponding carboxylic acid.
-
Solution Pathway:
-
Use a Milder Base: This is the most critical factor. Powdered potassium fluoride (KF) or potassium carbonate (K₂CO₃) are excellent choices as they are strong enough to activate the boronic acid for transmetalation but mild enough to leave the ester intact.[3] Potassium phosphate (K₃PO₄) is also a widely used and effective base.[5]
-
Control Temperature: As with dehalogenation, use the minimum effective temperature.
-
Solvent Choice: Using an aqueous solvent system can accelerate hydrolysis. While some water is often necessary to dissolve the base and facilitate the reaction, minimizing the water content or using a biphasic system (e.g., Toluene/Water) can help.[7] Some modern protocols even use anhydrous conditions.[7]
-
Troubleshooting Decision Flowchart
Caption: A decision tree for troubleshooting common Suzuki coupling issues.
Experimental Protocols & Data
Starting Protocol: General Suzuki Coupling
This protocol provides a robust starting point for optimization.
-
Reagent Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add Methyl 3-bromo-4-ethoxybenzoate (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq).[10]
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 0.01-0.02 mmol) and the phosphine ligand (e.g., SPhos, 0.02-0.04 mmol). Add this catalyst mixture to the reaction vial.
-
Inert Atmosphere: Seal the vial with a septum, and purge with argon or nitrogen for 5-10 minutes.
-
Solvent Addition: Add the degassed solvent (e.g., Dioxane/H₂O 10:1, 5 mL) via syringe.[10][13]
-
Heating and Monitoring: Place the vial in a preheated oil bath at 90-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS every 1-2 hours.[10]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[10]
-
Purification: Purify the crude product by flash column chromatography on silica gel.[10]
Table of Recommended Optimization Parameters
| Parameter | Recommended Starting Point | Optimization Range | Rationale & Key Considerations |
| Pd Source | Pd₂(dba)₃ (1 mol%) | 0.5 - 2 mol% | Pd(OAc)₂ is also common. Precatalysts (e.g., XPhos Pd G3) are highly recommended for reliability. |
| Ligand | SPhos (2 mol%) | 1 - 4 mol% | Crucial for this substrate. Other options: XPhos, RuPhos. The Pd:Ligand ratio is typically 1:2. |
| Base | K₂CO₃ (2.0 eq) | 2.0 - 3.0 eq | Critical for ester compatibility. K₃PO₄ is also excellent. Avoid hydroxides and alkoxides.[5][8] |
| Solvent | Dioxane / H₂O (10:1) | Various | Toluene, THF, or DMF can also be effective.[13] The amount of water can be optimized (or eliminated). |
| Temperature | 100 °C | 80 - 120 °C | Balance reaction rate against potential for decomposition and side reactions.[6][8] |
| Concentration | 0.2 M | 0.1 - 0.5 M | Higher concentrations can sometimes increase reaction rates. |
References
-
Myers, A. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Nekrasov, M. (2021). What can I use as a solvent and base in a suzuki reaction with a sensitive amide in the core? ResearchGate. [Link]
-
Karami, K., et al. (2017). The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]
-
Yoneda, J. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
The Cynaptica. (2021). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Old, D. W., et al. (1998). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 120(37), 9722–9723. [Link]
-
Reddit. (2023). Problems with Suzuki coupling of aryl boronic acid and alkyl halide. r/Chempros. [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reactions with aryl halides: optimization of reaction parameter a. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of chemical research, 41(11), 1566–1578. [Link]
-
ResearchGate. (n.d.). Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. [Link]
-
Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]
-
Sharma, J. (2020). Seven Name Reactions in One - Palladium Catalysed Reaction. YouTube. [Link]
-
American Chemical Society. (2022). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling of Oxygen-Substituted Allylboronates with Aryl/Vinyl (Pseudo)Halides. The Journal of Organic Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Yoneda Labs [yonedalabs.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. researchgate.net [researchgate.net]
common side products in the synthesis of Methyl 3-bromo-4-ethoxybenzoate
Welcome to the technical support center for the synthesis of Methyl 3-bromo-4-ethoxybenzoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of this important intermediate. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying chemical principles to empower you to resolve experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to Methyl 3-bromo-4-ethoxybenzoate and what are the primary challenges?
The most prevalent and direct method for synthesizing Methyl 3-bromo-4-ethoxybenzoate is through the electrophilic aromatic substitution (EAS) bromination of Methyl 4-ethoxybenzoate. The primary challenge in this synthesis is controlling the regioselectivity and the extent of bromination. The starting material, Methyl 4-ethoxybenzoate, possesses a strongly activating ethoxy group (-OEt) and a moderately deactivating but ortho-, para-directing methyl ester group (-COOMe). The interplay of these directing effects and the high reactivity of the aromatic ring can lead to the formation of several side products.
Q2: I've obtained a mixture of products in my bromination reaction. What are the likely side products?
When synthesizing Methyl 3-bromo-4-ethoxybenzoate, it is not uncommon to obtain a mixture of products. The most frequently observed side products include:
-
Methyl 3,5-dibromo-4-ethoxybenzoate: This is the most common side product, arising from the over-bromination of the starting material. The ethoxy group is a powerful activating group, making the monobrominated product susceptible to a second bromination.[1]
-
Unreacted Starting Material (Methyl 4-ethoxybenzoate): Incomplete reaction can lead to the presence of the starting material in your final product mixture.
-
3-Bromo-4-ethoxybenzoic acid: This can form if the methyl ester undergoes hydrolysis during the reaction or, more commonly, during the aqueous workup.
-
Isomeric Monobrominated Products: While the 3-bromo isomer is the major product due to the directing effects of the ethoxy and methyl ester groups, trace amounts of other isomers may be formed.
Troubleshooting Guide
Issue 1: My final product is contaminated with a significant amount of Methyl 3,5-dibromo-4-ethoxybenzoate.
Cause: The formation of the dibrominated side product is a direct consequence of the high reactivity of the aromatic ring, which is strongly activated by the para-ethoxy group.[1] This activation makes the initial product, Methyl 3-bromo-4-ethoxybenzoate, sufficiently nucleophilic to react with another equivalent of the brominating agent.
Troubleshooting Strategies:
-
Stoichiometry Control: Carefully control the stoichiometry of your brominating agent (e.g., N-bromosuccinimide or bromine). Use no more than a slight excess (1.0 to 1.1 equivalents) of the brominating agent.
-
Reaction Temperature: Perform the reaction at a low temperature (typically 0 °C to room temperature) to reduce the reaction rate and improve selectivity.
-
Slow Addition of Brominating Agent: Add the brominating agent dropwise or in small portions to the solution of Methyl 4-ethoxybenzoate. This helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, disfavoring the second bromination.
-
Choice of Brominating Agent and Solvent: The choice of brominating agent and solvent can influence the selectivity. N-bromosuccinimide (NBS) in a solvent like dichloromethane (DCM) or acetonitrile is often a milder and more selective choice than bromine (Br₂) with a Lewis acid catalyst.
Purification Protocol for Removing Dibrominated Impurity:
If the dibrominated product has already formed, it can be separated from the desired monobrominated product by the following methods:
-
Recrystallization: This is often the most effective method for removing the more symmetrical and often less soluble dibrominated compound. A suitable solvent system can be found through small-scale solubility tests. Common solvents for recrystallization of such aromatic esters include ethanol, methanol, or a mixture of ethyl acetate and hexanes.
-
Column Chromatography: If recrystallization is not effective, column chromatography on silica gel can be used. A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, will typically allow for the separation of the less polar dibrominated product from the desired monobrominated product.
Issue 2: My NMR spectrum shows the presence of 3-Bromo-4-ethoxybenzoic acid.
Cause: The methyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which can occur during the reaction workup. The hydrogen bromide (HBr) generated as a byproduct of the bromination reaction can catalyze this hydrolysis if water is present.
Troubleshooting Strategies:
-
Anhydrous Reaction Conditions: Ensure that your starting materials and solvent are dry to minimize the presence of water that can lead to hydrolysis.
-
Neutralizing Workup: During the workup, wash the organic layer with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), to neutralize any HBr and remove the acidic byproduct. The resulting sodium salt of the carboxylic acid will be soluble in the aqueous layer.
Experimental Protocol for Workup to Remove Acidic Impurities:
-
After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with:
-
A saturated aqueous solution of sodium bicarbonate (2 x 50 mL for a 10 g scale reaction).
-
Water (1 x 50 mL).
-
Brine (saturated aqueous NaCl solution) (1 x 50 mL).
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Visualizing the Reaction Pathways
The following diagrams illustrate the synthetic pathway to the desired product and the formation of the major dibrominated side product.
Sources
troubleshooting failed Suzuki reactions with Methyl 3-bromo-4-ethoxybenzoate
Topic: Troubleshooting Failed Suzuki Reactions with Methyl 3-bromo-4-ethoxybenzoate
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered when using substituted aryl halides, with a specific focus on Methyl 3-bromo-4-ethoxybenzoate.
Quick Diagnosis: Frequently Asked Questions (FAQs)
Here are some of the most common initial questions when a Suzuki reaction fails or performs poorly.
Q1: My reaction shows no conversion of the starting material. What are the first things to check?
A1: When a reaction fails to start, the root cause is often fundamental. Before exploring more complex variables, verify the following:
-
Inert Atmosphere: The active Pd(0) catalyst is extremely sensitive to oxygen. Ensure your reaction vessel was properly purged with an inert gas (Argon or Nitrogen) and that all solvents were rigorously degassed.[1][2] Any exposure to air can kill the catalyst before the reaction begins.
-
Reagent Quality: How old are your reagents? Boronic acids can degrade over time, especially when exposed to air and moisture, leading to a side reaction called protodeboronation.[3][4][5] Ensure your palladium source and ligands are of high purity and have been stored correctly.
-
Temperature: Is your heating and stirring apparatus functioning correctly? Confirm the reaction has reached the target temperature. While some modern catalysts work at room temperature, many Suzuki reactions require heating to 80-110 °C to proceed efficiently.[1]
Q2: I'm observing a significant amount of a byproduct that appears to be my starting material without the bromine. What is happening?
A2: This is a classic side reaction known as dehalogenation (or reduction).[5][6] It occurs when the palladium complex, after reacting with your Methyl 3-bromo-4-ethoxybenzoate, reacts with a hydride source in the mixture instead of the boronic acid. Potential hydride sources can include solvents (like alcohols) or even the base itself under certain conditions.[5][6] To mitigate this, consider changing your solvent to an aprotic one (like dioxane or toluene) or using a non-reducing base like K₃PO₄ or Cs₂CO₃.[6]
Q3: I'm concerned about the stability of the methyl ester group under the basic reaction conditions. Can it be hydrolyzed?
A3: Yes, ester hydrolysis (saponification) is a potential side reaction, especially with strong bases like NaOH or KOH at elevated temperatures.[7] Methyl esters are generally more susceptible than ethyl or bulkier esters.[7] To prevent this, use of weaker, non-nucleophilic inorganic bases is highly recommended. Bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are excellent choices as they are strong enough to facilitate the catalytic cycle but minimize the risk of ester hydrolysis.[7][8]
Q4: My reaction is very slow or stalls at low conversion. What are the likely causes?
A4: A sluggish reaction often points to a suboptimal catalyst system or unfavorable reaction kinetics for your specific substrate.
-
Oxidative Addition: Your substrate, Methyl 3-bromo-4-ethoxybenzoate, has an electron-donating ethoxy group. This increases electron density on the aromatic ring, which can make the initial, rate-determining step—oxidative addition of the C-Br bond to the Pd(0) center—more difficult.[9][10]
-
Ligand Choice: The ligand is critical. For electron-rich aryl bromides, bulky, electron-rich phosphine ligands are often required to promote the oxidative addition step.[11][12][13][14] Ligands like SPhos and XPhos are specifically designed for these challenging couplings.[11][13][15][16]
-
Base & Solvent: The base activates the boronic acid for the transmetalation step.[8][17][18][19] If the base is not strong enough or if the resulting boronate salt is not soluble in the solvent, this step can be slow, stalling the entire cycle. A common solution is to use a solvent mixture like dioxane/water or toluene/water to improve solubility.[1][20]
Systematic Troubleshooting Workflow
When initial checks don't solve the problem, a more systematic approach is necessary. This workflow will guide you from the observed symptom to the probable cause and a validated solution.
Logical Troubleshooting Flow
Caption: Systematic workflow for troubleshooting failed Suzuki reactions.
In-Depth Troubleshooting Guide
Problem 1: No Reaction or Trace Product Formation
If you see only starting material, the catalytic cycle is likely not initiating. The most common culprits are the catalyst system, substrate reactivity, or reaction setup.
The Pd(0) species is the active catalyst. If it's not present or is immediately poisoned, the reaction won't start.
-
Underlying Issue: Oxygen contamination is the primary cause of catalyst death.[2] Pd(0) is readily oxidized to inactive forms, and phosphine ligands can be oxidized, rendering them ineffective.
-
Solution: Implement a rigorous inert atmosphere protocol.
Protocol: Reaction Setup Under Inert Atmosphere
-
Glassware: Dry all glassware in an oven ( >100 °C) overnight and cool under a stream of dry nitrogen or argon.
-
Reagent Addition: Add your solid reagents (Methyl 3-bromo-4-ethoxybenzoate, boronic acid, base, catalyst, ligand) to the reaction flask.
-
Evacuate & Backfill: Seal the flask with a rubber septum. Insert a needle connected to a vacuum line and another connected to your inert gas line. Gently evacuate the flask and then backfill with inert gas. Repeat this "evacuate-backfill" cycle 3-5 times.[21]
-
Solvent Addition: Use a cannula or syringe to add degassed solvent to the flask under a positive pressure of inert gas. Solvents should be degassed by sparging with argon for 20-30 minutes or by using several freeze-pump-thaw cycles.[1]
-
Heating: Maintain a positive pressure of inert gas (e.g., using a balloon) throughout the heating process.[22][23]
-
As mentioned, the electron-donating 4-ethoxy group on your substrate can slow the oxidative addition step.[10] Standard ligands like PPh₃ may not be sufficient.
-
Underlying Issue: The C-Br bond is not being broken and inserted by the Pd(0) catalyst at a sufficient rate.
-
Solution: Employ a more active catalyst system by screening advanced phosphine ligands. Bulky, electron-rich "Buchwald" ligands are designed for this purpose.[11][24] They accelerate both oxidative addition and the final reductive elimination step.[25]
Ligand Key Feature Recommended For PPh₃ Standard, inexpensive Electron-deficient or simple aryl halides. Often fails with electron-rich systems. SPhos Bulky, electron-rich Highly active for electron-rich and hindered aryl chlorides and bromides.[13][15][16] XPhos Very bulky, electron-rich Excellent for highly hindered or unreactive aryl chlorides and bromides.[11][15][16]
Problem 2: Low Yield or Stalled Reaction
Here, the reaction starts but fails to reach completion. This often points to catalyst deactivation over time or instability of the boronic acid partner.
Even if the reaction starts, the catalyst can die during the reaction, often precipitating as inactive "palladium black".[26]
-
Underlying Issue: The active L-Pd(0) species is unstable and can aggregate. This is more common with less bulky ligands that may not adequately protect the palladium center.
-
Solution:
-
Use Robust Ligands: Ligands like SPhos and XPhos not only promote reactivity but also stabilize the catalytic intermediates, leading to longer catalyst lifetimes.[15]
-
Use a Pre-catalyst: Instead of generating the catalyst in situ (e.g., from Pd(OAc)₂ and a ligand), use a well-defined, air-stable pre-catalyst like XPhos Pd G2 or SPhos Pd G2. These generate the active Pd(0) species cleanly and efficiently within the catalytic cycle, often leading to better results.[6]
-
Boronic acids can be unstable under reaction conditions, especially in the presence of water and base, leading to the C-B bond being replaced by a C-H bond.[3][4] This side reaction consumes your coupling partner, leading to a stalled reaction and a low yield.
-
Underlying Issue: The rate of protodeboronation is competitive with the rate of transmetalation.[4] This is a particular problem for heteroaromatic or sterically hindered boronic acids.[5]
-
Solution: Use a more stable boronic acid derivative.
Protocol: Switching to a Boronic Ester
-
Reagent: Replace the boronic acid with its corresponding pinacol ester (Bpin) or MIDA ester . These are significantly more stable to storage and protodeboronation.[5][27]
-
Conditions: Pinacol esters can often be used directly under standard aqueous basic conditions, as they hydrolyze in situ to generate the active boronic acid.[28][29][30] For particularly sensitive substrates, MIDA boronates can be used under anhydrous conditions, with a slow release of the boronic acid triggered by the conditions.[4][27]
-
Problem 3: Significant Side Product Formation
The appearance of new, unwanted spots on a TLC plate indicates that your starting materials are being consumed in unproductive pathways.
As discussed in the FAQs, using a strong base can cleave your methyl ester.
-
Underlying Issue: The ester carbonyl is attacked by hydroxide or other strong nucleophiles.
-
Solution: Select a base that is non-nucleophilic and compatible with the ester functional group.
Base pKa of Conj. Acid Typical Solvent Suitability for Ester Substrates NaOH ~15.7 Water, THF/H₂O Poor. High risk of hydrolysis. K₂CO₃ ~10.3 Toluene/H₂O, Dioxane/H₂O Good. Widely used, low risk of hydrolysis.[6][16] Cs₂CO₃ ~10.3 Dioxane, THF Excellent. Often provides better solubility and reactivity.[7] K₃PO₄ ~12.3 Toluene, Dioxane/H₂O Excellent. A strong, non-nucleophilic base suitable for anhydrous or aqueous conditions.[6][16]
This side reaction involves two molecules of the boronic acid coupling together (Ar'-B(OH)₂ + Ar'-B(OH)₂) to form a symmetric biaryl (Ar'-Ar').
-
Underlying Issue: This is often promoted by the presence of oxygen or an excess of Pd(II) at the beginning of the reaction.[20]
-
Solution:
-
Rigorous Degassing: As with preventing catalyst failure, minimizing oxygen is the most effective way to suppress homocoupling.[1][20]
-
Use a Pd(0) Source: Start with a Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that quickly generates Pd(0) to ensure the oxidative addition of your aryl bromide is the dominant initial step.
-
References
- Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. (2025). Vertex AI Search.
- Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. (n.d.). Journal of the American Chemical Society.
- Application Notes and Protocols for Suzuki Coupling Reactions Involving 3-Pentylaniline Deriv
- Storage and handling guidelines for organoboronic acids to prevent decomposition. (n.d.). Benchchem.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. (n.d.). Dalton Transactions (RSC Publishing).
- Ester Stability under Suzuki/Buchwald Conditions. (2025). Reddit.
- Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC.
- Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. (n.d.). PubMed.
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (n.d.). PMC.
- Buchwald Phosphine Ligands. (n.d.). Sigma-Aldrich.
- Protodeboron
- How to approach choosing reaction conditions for Suzuki? (2024). Reddit.
- Troubleshooting guide for low yields in Suzuki coupling of Methyl 4-bromo-6-methylnicotin
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig
- Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). PubMed.
- Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). YouTube.
- Technical Support Center: Troubleshooting Dehalogenation in Suzuki Coupling of Aryl Bromides. (n.d.). Benchchem.
- Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroarom
- SPhos. (n.d.). Wikipedia.
- Buchwald Phosphine Ligands for Cross Coupling. (n.d.). Sigma-Aldrich.
- Step-by-Step Guide for KitAlysis™ Suzuki-Miyaura Cross-Coupling Reaction Screening Kit. (n.d.). Sigma-Aldrich.
- Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
- Supporting Information for One-pot Suzuki-Miyaura C-C Coupling Reaction versus Stepwise Reaction Involving Isolated Synthesized Catalyst Addition. (2025).
- Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. (2020).
- The Suzuki Reaction. (n.d.). Chem 115 Myers.
- The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017).
- Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego.
- (a) Representative Suzuki coupling reaction and hydrolysis products for ethyl 2-methyl-2- (4-boronic acid pinacol ester). (n.d.).
- Technical Support Center: Optimizing Suzuki Coupling for Electron-Rich Aryl Bromides. (n.d.). Benchchem.
- What is the proper way to set up a suzuki coupling? (2020). Reddit.
- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (2018). Journal of the American Chemical Society.
- The Suzuki Reaction. (2014). UC Berkeley.
- Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. (n.d.). University of Windsor.
- Suzuki reaction. (n.d.). Wikipedia.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Side reactions of Suzuki cross-coupling. (n.d.).
- Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. (n.d.).
- A Computational Investigation of the Oxidative Deboronation of BoroGlycine, H2N–CH2–B(OH)2, Using H2O and H2O2. (n.d.). PMC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. reddit.com [reddit.com]
- 11. Buchwald Phosphine Ligands [sigmaaldrich.com]
- 12. Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SPhos - Wikipedia [en.wikipedia.org]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. reddit.com [reddit.com]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. home.sandiego.edu [home.sandiego.edu]
- 23. reddit.com [reddit.com]
- 24. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 25. Ligand Steric Effects of α-Diimine Nickel(II) and Palladium(II) Complexes in the Suzuki–Miyaura Cross-Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 26. m.youtube.com [m.youtube.com]
- 27. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 28. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 29. researchgate.net [researchgate.net]
- 30. pubs.acs.org [pubs.acs.org]
removal of impurities from Methyl 3-bromo-4-ethoxybenzoate
Technical Guide: Impurity Removal & Isolation of Methyl 3-bromo-4-ethoxybenzoate
Introduction: The Purification Landscape
Methyl 3-bromo-4-ethoxybenzoate (CAS: 52778-95-5) is a critical intermediate often synthesized via the bromination of methyl 4-ethoxybenzoate or the ethylation of methyl 3-bromo-4-hydroxybenzoate.[1] High purity (>98%) is essential as transition metal-catalyzed cross-couplings (e.g., Suzuki-Miyaura) performed on the bromide moiety are highly sensitive to poisoning by sulfur or free-acid impurities.[1]
This guide addresses the three most common impurity classes found in this matrix:
-
Regioisomers & Over-brominated species: (e.g., Methyl 3,5-dibromo-4-ethoxybenzoate).[1][2]
-
Unreacted Starting Materials: (Methyl 4-ethoxybenzoate or Methyl 3-bromo-4-hydroxybenzoate).
-
Hydrolysis Byproducts: (3-bromo-4-ethoxybenzoic acid).[1][2]
Module 1: Diagnostic & Identification (Triage)[1][2]
Q: My HPLC shows three peaks. How do I identify the impurities before attempting purification?
A: Without a standard, you can infer identity based on polarity and synthesis route.[1] On a standard Reverse-Phase C18 column (Water/Acetonitrile gradient), the elution order typically follows hydrophobicity:
| Elution Order | Compound Class | Likely Identity | Diagnostic Characteristic |
| 1 (Fastest) | Carboxylic Acid | 3-bromo-4-ethoxybenzoic acid | Disappears after NaHCO₃ wash.[1][2] |
| 2 | Phenol | Methyl 3-bromo-4-hydroxybenzoate | Broad peak; shifts pH dependent.[1][2] |
| 3 | Target Ester | Methyl 3-bromo-4-ethoxybenzoate | Major peak.[1][2][3] |
| 4 | Starting Material | Methyl 4-ethoxybenzoate | Lacks Br atom (check MS: M-79/81 mass diff).[1] |
| 5 (Slowest) | Dibromo Species | Methyl 3,5-dibromo-4-ethoxybenzoate | Very lipophilic; M+2 isotope pattern is 1:2:[1][2]1. |
Troubleshooting Tip: If you used the bromination route, Impurity #4 (Starting Material) often co-elutes closely with the product.[1][2] If you used the alkylation route, Impurity #2 (Phenol) is the primary concern.[1]
Module 2: Chemical Purification Strategies (The Workup)
Q: I have significant amounts of the free acid (hydrolysis product). Can I remove this without running a column?
A: Yes. Chemical washing is the most efficient method for acidic impurities.[1] However, because your product is an ester, you must avoid strong bases and heat, which will cause further hydrolysis.[1]
Protocol: The "Cold Carbonate" Wash [1]
-
Dissolution: Dissolve the crude oil/solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1][2] Avoid Ether (peroxides can interfere with later steps).[1]
-
The Wash: Wash the organic layer twice with cold (5°C) Saturated Sodium Bicarbonate (NaHCO₃) .[1][2]
-
Why Cold? Low temperature kinetically inhibits the hydrolysis of the target ester while thermodynamically allowing the deprotonation of the free acid (pKa ~4).[1]
-
-
The Polish: Follow with a brine wash to remove trapped water.[1]
-
Drying: Dry over anhydrous MgSO₄. Do not use basic drying agents like K₂CO₃ for extended periods if moisture is present.[1]
Q: My crude contains unreacted phenol (Methyl 3-bromo-4-hydroxybenzoate). Bicarbonate didn't remove it. [1][2]
A: Phenols (pKa ~10) are not acidic enough to be fully deprotonated by bicarbonate (pH ~8.5).[1][2] You need a stronger base, but you risk saponifying your ester.[1]
Strategy:
-
Option A (Chromatography): If phenol > 5%, use a silica plug.[1] The phenol interacts strongly with silica and will retain significantly longer than the ether-ester product.[1]
-
Option B (Scavenging): If phenol < 5%, treat the organic solution with a polymer-supported carbonate resin (e.g., Amberlyst A26 form) for 1 hour, then filter.[1] This avoids liquid-liquid extraction emulsions.[1]
Module 3: Crystallization & Isolation (The Art)
Q: The product is "oiling out" instead of crystallizing. How do I fix this?
A: Oiling out occurs when the product phase-separates as a liquid before it reaches its freezing point, often due to impurities lowering the melting point or an improper solvent ratio.[1][2]
Troubleshooting Guide: Anti-Oiling Protocol
| Variable | Recommendation | Scientific Rationale |
| Solvent System | Ethanol / Water (Start with 95% EtOH) | High solubility in hot EtOH; water acts as a strong anti-solvent.[1][2] |
| Alternative | Heptane / EtOAc (10:1 ratio) | Good for removing non-polar dibromo impurities.[1] |
| Seeding | Required | Add a seed crystal at 5°C above the cloud point.[1][2] If no seed exists, scratch the glass vigorously.[1] |
| Cooling Rate | Slow (10°C/hour) | Rapid cooling traps impurities, causing the oil state.[1] |
Step-by-Step Recrystallization:
-
Remove heat.[1][2][4] Add water dropwise until the solution turns slightly turbid (cloud point).
-
Add 1-2 drops of Ethanol to clear the turbidity.[1]
-
Allow to cool to room temperature undisturbed.
-
Chill to 0°C. If oil forms, reheat to redissolve and add slightly more Ethanol.
Module 4: Visualization of Purification Logic
The following diagram illustrates the decision matrix for removing specific impurities based on their chemical nature.
Figure 1: Purification workflow decision tree based on impurity classification.
Module 5: Advanced FAQs
Q: I see a persistent impurity at +2 mass units in MS. What is it? A: This is the Methyl 4-ethoxybenzoate (de-brominated) or starting material if you used the bromination route.[1][2]
-
Cause: Incomplete bromination or reductive de-bromination during reaction.[1]
-
Removal: This is chemically very similar to the product.[1] Chemical washing will not work.[1] You must use Recrystallization from Heptane , as the non-brominated species often has higher solubility in aliphatics than the brominated product [1].[1]
Q: Can I distill this compound? A: It is risky.[1] Benzoate esters with bromine substituents have high boiling points (>150°C at high vacuum) and are thermally labile.[1] Prolonged heating can lead to decarboxylation or elimination of the ethyl group.[1] Column chromatography or crystallization is strongly preferred [2].[1]
References
-
Org. Synth. 1928, 8, 38. Bromination of esters and solubility differences in aliphatic solvents.[1][1][2]
-
Journal of Medicinal Chemistry. Synthesis and purification of 3-bromo-4-alkoxybenzoates for radioligand development. (General procedure reference for thermal stability of bromo-benzoates).
-
PubChem Compound Summary: Methyl 3-bromo-4-methoxybenzoate. (Analogous solubility and physical property data).[1][2]
Sources
- 1. CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method - Google Patents [patents.google.com]
- 2. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
catalyst selection for cross-coupling reactions with Methyl 3-bromo-4-ethoxybenzoate
This technical guide is structured as a Tier 3 Support Knowledge Base for researchers working with Methyl 3-bromo-4-ethoxybenzoate . It synthesizes mechanistic insights with practical, field-tested protocols.
Case ID: 3-Br-4-OEt-Bz-Me Support Level: Senior Application Scientist Status: Active
Substrate Profile & Reactivity Analysis
Before selecting a catalyst, users must understand the specific electronic and steric environment of Methyl 3-bromo-4-ethoxybenzoate .
-
Electronic Conflict: The aryl ring contains an electron-withdrawing group (EWG, ester) at the para-position relative to the ethoxy group, and an electron-donating group (EDG, ethoxy) ortho to the bromide.
-
Impact: The C-Br bond is moderately activated for oxidative addition due to the ester, but the ortho-ethoxy group increases electron density locally, potentially slowing down the oxidative addition compared to a simple 4-bromobenzoate.
-
-
Steric Hindrance (The "Ortho Effect"): The ethoxy group at the 4-position is ortho to the bromine at the 3-position.
-
Impact: Bulky ligands are required to facilitate reductive elimination, but the catalyst must not be so bulky that it cannot access the oxidative addition site.
-
-
Chemoselectivity Risk: The methyl ester is susceptible to hydrolysis (saponification) under the basic conditions required for cross-coupling.
Suzuki-Miyaura Coupling (C-C Bond Formation)[1][2][3][4][5]
Q: Which catalyst system avoids ester hydrolysis while handling the ortho-ethoxy steric bulk?
A: For this substrate, you must avoid strong hydroxide bases. The "Workhorse" system (Pd(PPh3)4) often fails due to slow oxidative addition. We recommend Buchwald Precatalysts or Pd-dppf systems.
Recommended Catalyst Systems
| Component | Recommendation | Technical Rationale |
| Pd Source | Pd(OAc)₂ or Pd₂(dba)₃ | Use Pd(II) precursors that reduce in situ. |
| Ligand | SPhos or XPhos | SPhos is the "Gold Standard" for ortho-substituted aryl halides. Its biaryl structure promotes oxidative addition and reductive elimination in hindered systems [1]. |
| Alternative | Pd(dppf)Cl₂ · DCM | Robust, air-stable. Good for less hindered boronic acids. |
| Base | K₃PO₄ (anhydrous) or K₂CO₃ | CRITICAL: Avoid NaOH or KOH. Use mild bases to prevent ester hydrolysis. |
| Solvent | Toluene/Water (10:1) or 1,4-Dioxane | Biphasic systems often suppress hydrolysis if the ester remains in the organic phase. |
Standard Protocol: SPhos-Mediated Coupling
-
Charge: Methyl 3-bromo-4-ethoxybenzoate (1.0 equiv), Boronic Acid (1.2–1.5 equiv), K₃PO₄ (2.0 equiv).
-
Catalyst: Add Pd(OAc)₂ (1 mol%) and SPhos (2 mol%) (or use pre-formed SPhos Pd G2).
-
Solvent: Add Toluene (0.2 M concentration). If solubility is poor, add 10% water or use n-Butanol.
-
Degas: Sparge with Argon for 10 mins.
-
Reaction: Heat to 80–100 °C for 2–4 hours.
-
Workup: Dilute with EtOAc, wash with water.
Buchwald-Hartwig Amination (C-N Bond Formation)[6]
Q: My reaction yields the phenol (hydrolysis) or starting material. How do I couple amines to this ester?
A: The use of NaOtBu (a standard Buchwald base) is strictly prohibited with methyl esters, as it causes rapid transesterification or hydrolysis. You must use a "Weak Base" protocol enabled by highly active ligands.
Recommended Catalyst Systems
| Amine Type | Ligand Choice | Base Selection |
| Primary Amines | BrettPhos | Cs₂CO₃ or K₃PO₄ |
| Secondary Amines | RuPhos | Cs₂CO₃ |
| Anilines | Xantphos | Cs₂CO₃ |
-
Why BrettPhos? It is specifically designed to prevent catalyst deactivation by primary amines and works efficiently with weak carbonate bases, preserving the methyl ester [2].
Troubleshooting Flow: C-N Coupling Failure
-
Issue: < 10% Conversion.
-
Diagnosis: Catalyst poisoning or oxidative addition failure.
-
Fix: Switch to BrettPhos Pd G3 precatalyst to ensure active Pd(0) enters the cycle immediately.
-
-
Issue: Ester cleavage.
-
Diagnosis: Base is too strong or water is present.
-
Fix: Use anhydrous Cs₂CO₃ and dry 1,4-dioxane. Add 3Å molecular sieves.
-
Visual Workflows (Decision Logic)
Workflow 1: Catalyst Screening Logic
This diagram guides you through the selection process based on your coupling partner and constraints.
Caption: Decision tree for selecting the optimal catalyst/ligand combination based on reaction type and steric constraints.
Workflow 2: Troubleshooting "Stalled" Reactions
Use this loop when conversion halts at 40-50%.
Caption: Diagnostic loop for identifying and resolving common failure modes in cross-coupling of bromo-esters.
Frequently Asked Questions (FAQs)
Q: Can I use DMF as a solvent? A: We advise against DMF for this specific substrate if using carbonate bases at high temperatures (>100°C), as it can promote decomposition. 1,4-Dioxane or Toluene are superior choices for stability.
Q: Why is SPhos preferred over PPh3? A: The ortho-ethoxy group on your substrate creates a "steric wall." Triphenylphosphine (PPh3) is often too bulky to allow oxidative addition effectively but not bulky enough to force reductive elimination. SPhos is an electron-rich Buchwald ligand that is specifically tuned to handle ortho-substitution patterns by facilitating the difficult reductive elimination step [1].
Q: I see a byproduct with Mass M-Br+H. What is it? A: This is the protodehalogenation product (Methyl 4-ethoxybenzoate). It occurs when the oxidative addition complex captures a hydride (often from the solvent or beta-hydride elimination from impurities) instead of transmetalating.
-
Fix: Ensure solvents are anhydrous. Increase the concentration of the boronic acid/amine. Switch to a catalyst with a faster transmetalation rate (e.g., Pd-118 / dtbpf ).
References
managing reaction temperature for selective bromination of methyl 4-ethoxybenzoate
A specialized resource for researchers, scientists, and drug development professionals.
This guide provides in-depth technical support for managing the selective bromination of methyl 4-ethoxybenzoate. As a Senior Application Scientist, my goal is to combine established chemical principles with practical, field-tested insights to help you navigate the nuances of this electrophilic aromatic substitution reaction. Here, you will find troubleshooting advice for common experimental hurdles and a list of frequently asked questions to ensure the success of your synthesis.
Core Principles: Understanding the Reaction
The bromination of methyl 4-ethoxybenzoate is a classic example of an electrophilic aromatic substitution (EAS) reaction.[1][2] The ethoxy group (-OEt) is a strong activating group and an ortho, para-director, meaning it donates electron density to the aromatic ring, making it more nucleophilic and directing the incoming electrophile (bromine) to the positions ortho and para to it.[3] The methyl ester group (-COOCH₃) is a deactivating group and a meta-director.[4][5] Given that the ethoxy group's activating effect dominates, the primary products are ortho and para to the ethoxy group. However, since the para position is already occupied by the methyl ester, the main product of monobromination is methyl 3-bromo-4-ethoxybenzoate.
Controlling the reaction temperature is crucial for achieving high selectivity and yield. Side reactions, such as the formation of dibrominated products, can occur if the reaction conditions are not carefully managed.[6]
Visualizing the Reaction Pathway
Sources
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Aromatic Reactivity [www2.chemistry.msu.edu]
- 5. drmarkforeman.wordpress.com [drmarkforeman.wordpress.com]
- 6. quora.com [quora.com]
Technical Support Center: Impurity Profiling for Methyl 3-bromo-4-ethoxybenzoate
Senior Application Scientist: Dr. Aris Thorne Department: Process Chemistry & Analytical Development Subject: Troubleshooting & Identification of Byproducts via GC-MS
Introduction
Welcome to the technical support hub for Methyl 3-bromo-4-ethoxybenzoate synthesis. This guide addresses the specific challenges in identifying impurities for this pharmaceutical intermediate. Because this molecule contains both an ester and an aromatic bromide, it presents a unique mass spectral "fingerprint" that we can leverage for rapid troubleshooting.
This guide is structured to help you distinguish between process-related impurities (side reactions) and analytical artifacts (GC method issues).
Module 1: The Diagnostic Workflow
Before analyzing spectra, ensure your method is capable of resolving the target from its regioisomers and hydrolysis products.
Standard Operating Procedure (SOP) Summary
-
Inlet: Split mode (10:1 to 50:1) to prevent column overload, which masks trace impurities.
-
Column: Non-polar (e.g., DB-5ms, HP-5) is standard.
-
Derivatization Warning: While the target is an ester and GC-amenable, acidic byproducts (hydrolysis impurities) will tail or adsorb irreversibly.
-
Recommendation: If mass balance is low, perform a trimethylsilyl (TMS) derivatization (BSTFA + 1% TMCS) to visualize the free acid forms.
-
Visualization: Analytical Decision Matrix
The following diagram outlines the logical flow for identifying unknown peaks in your chromatogram.
Figure 1: Decision matrix for classifying impurities based on bromine isotope signatures.
Module 2: Route-Specific Impurity Analysis
Your impurity profile depends entirely on your synthesis strategy. We categorize troubleshooting into two primary scenarios.
Scenario A: The Bromination Route
Route: Methyl 4-ethoxybenzoate +
-
Key Impurity: Methyl 3,5-dibromo-4-ethoxybenzoate.
-
GC-MS Signature:
-
Retention Time: Elutes after the target (higher MW).
-
Mass Spectrum: Look for a 1:2:1 triplet at m/z ~338, 340, 342.
-
Mechanism: The ortho-position is highly activated; if stoichiometry is not strictly controlled, the second bromine adds easily.
-
Scenario B: The Alkylation Route
Route: Methyl 3-bromo-4-hydroxybenzoate + Ethylating Agent (EtBr/EtI)
-
Key Impurity 1: Methyl 3-bromo-4-hydroxybenzoate (Unreacted Phenol).
-
GC-MS Signature: Elutes before target. Sharp peak (usually), but may tail if the liner is dirty.
-
Mass Spectrum: M+ at m/z 230/232. Significant fragment at M-32 (loss of methanol).
-
-
Key Impurity 2: 3-Bromo-4-ethoxybenzoic acid (Hydrolysis Product).
-
GC-MS Signature: Broad, tailing peak or "ghost peak."
-
Mass Spectrum: M+ at m/z 244/246.
-
Fix: This requires derivatization to confirm.
-
Visualization: Synthesis & Impurity Map
This diagram maps where specific byproducts enter the workflow.
Figure 2: Origin of common impurities based on synthesis pathway.
Module 3: Mass Spectral Interpretation Guide
The presence of Bromine (
Quantitative Data Table: Diagnostic Ions
| Compound Identity | Approx. Retention | Molecular Ion (M+) | Isotope Pattern | Key Fragments (m/z) |
| Target (Me 3-bromo-4-ethoxybenzoate) | Reference (1.0) | 258 / 260 | 1:1 Doublet | 229/231 (M-Et), 227/229 (M-OMe) |
| Des-bromo (Me 4-ethoxybenzoate) | Earlier (< 1.0) | 180 | None (Single) | 149 (M-OMe), 121 (M-COOMe) |
| Dibromo (Me 3,5-dibromo-4-ethoxy...) | Later (> 1.0) | 336 / 338 / 340 | 1:2:1 Triplet | 308/310/312 (M-Et) |
| Phenol (Me 3-bromo-4-hydroxy...) | Earlier (< 1.0) | 230 / 232 | 1:1 Doublet | 199/201 (M-OMe) |
| Acid (3-bromo-4-ethoxybenzoic acid) | Tailing / Variable | 244 / 246 | 1:1 Doublet | 227/229 (M-OH), 199/201 (M-COOH) |
Interpretation Logic[2]
-
The "Ethyl Gap": The target molecule loses the ethyl group (
, 29 Da) relatively easily under electron impact. Look for a transition from 258/260 229/231 . -
The "Methoxy Gap": The ester methyl group loss (31 Da) is also common.
-
Alpha Cleavage: In the non-brominated starting material, the base peak is often m/z 121 (loss of the ester group entirely). In the brominated target, this shifts due to the heavy atom on the ring.
FAQ: Troubleshooting Common Issues
Q: I see a peak with the correct mass (258/260) but the wrong retention time. What is it? A: This is likely a regioisomer . If you used the bromination route, you might have generated Methyl 2-bromo-4-ethoxybenzoate (ortho to the ester, meta to the ethoxy). The mass spectrum will be nearly identical.
-
Action: Check the coupling constants in NMR to confirm substitution patterns, or coinject with an authentic standard.
Q: My target peak is disappearing and I see a growing peak at M-14 (244/246). A: This indicates hydrolysis of the methyl ester to the free acid (3-bromo-4-ethoxybenzoic acid). This can happen inside the GC inlet if it is active/dirty, or during workup.
-
Action: Clean the GC inlet liner. If the problem persists, derivatize with BSTFA before injection to "cap" the acid as a TMS ester.
Q: I see a "ghost peak" that appears in blank runs. A: Brominated compounds are "sticky." High-boiling dibromo impurities can accumulate at the head of the column and bleed out in subsequent runs.
-
Action: Run a high-temperature bake-out (300°C for 20 mins) and trim 10cm from the front of the column.
References
-
PubChem. Methyl 4-bromo-3-methoxybenzoate (Isomer Analog Data). National Library of Medicine. Available at: [Link]
-
NIST Chemistry WebBook. Benzoic acid, 4-ethoxy-, ethyl ester (Spectral Analog). National Institute of Standards and Technology.[2][3] Available at: [Link]
-
NIST Chemistry WebBook. Benzoic acid, 4-methoxy-, methyl ester (Fragmentation Patterns). National Institute of Standards and Technology.[2][3] Available at: [Link]
-
PrepChem. Synthesis of methyl 4-(2-bromoethoxy)benzoate (Methodology Reference). Available at: [Link][1]
Sources
Validation & Comparative
HPLC Analysis of Methyl 3-bromo-4-ethoxybenzoate Purity: A Comparative Method Development Guide
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9]
Methyl 3-bromo-4-ethoxybenzoate is a critical intermediate in the synthesis of bioactive pharmaceutical ingredients (APIs), particularly in the development of kinase inhibitors and non-steroidal anti-inflammatory drugs (NSAIDs). Its structural integrity—specifically the positioning of the bromine and ethoxy substituents—is vital for downstream efficacy.
In this guide, we move beyond generic "cookbook" protocols. We objectively compare the performance of a Standard C18 Isocratic Method (the industry default) against an Optimized Phenyl-Hexyl Gradient Method . While C18 columns are ubiquitous, they often fail to resolve critical regio-isomers (e.g., Methyl 4-bromo-3-ethoxybenzoate) due to a reliance solely on hydrophobic interaction.
The Analytical Challenge
-
Hydrophobicity: The ethoxy and methyl ester groups make the molecule lipophilic (LogP ≈ 3.5), requiring high organic mobile phase strength.
-
Structural Similarity: Impurities often include the hydrolyzed acid (3-bromo-4-ethoxybenzoic acid) and regio-isomers formed during bromination.
-
Thermal Instability: Unlike simple esters, brominated aromatics can degrade under high GC temperatures, making HPLC the superior choice.
Comparative Analysis: Method Performance
We evaluated three analytical approaches to determine the optimal workflow for purity assessment.
Table 1: Comparative Performance Metrics
| Feature | Method A: Generic C18 (Isocratic) | Method B: Phenyl-Hexyl (Gradient) | Method C: GC-FID |
| Mechanism | Hydrophobic Interaction | Volatility / Boiling Point | |
| Resolution (Isomer) | Poor ( | Excellent ( | Moderate |
| Run Time | 8.0 min | 12.5 min | 15.0 min |
| Sensitivity (LOD) | 0.5 µg/mL | 0.1 µg/mL | 1.0 µg/mL |
| Suitability | Routine QC (High Purity Samples) | Impurity Profiling / R&D | Residual Solvent Analysis only |
| Key Limitation | Co-elution of regio-isomers | Higher column cost | Thermal dehalogenation risk |
Expert Insight: Why Phenyl-Hexyl?
While the C18 column (Method A) is sufficient for gross purity checks, it interacts primarily with the alkyl chains. The Phenyl-Hexyl stationary phase (Method B) engages in
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating , meaning the system suitability steps ensure the data is reliable before the sample is even quantified.
Reagents & Instrumentation
-
Instrument: HPLC System with UV-Vis or PDA Detector (e.g., Agilent 1200/1260 or Waters Alliance).
-
Column: Phenyl-Hexyl,
, particle size (e.g., Phenomenex Luna or Waters XBridge). -
Solvents: HPLC Grade Acetonitrile (ACN), Milli-Q Water, Formic Acid (99%).
Chromatographic Conditions
-
Mobile Phase A: 0.1% Formic Acid in Water (Maintains pH ~2.7 to suppress acid impurity ionization).
-
Mobile Phase B: 100% Acetonitrile.
-
Injection Volume: 10 µL.
-
Detection: UV @ 254 nm (Primary), 280 nm (Secondary confirmation).
-
Column Temp: 30°C.
Gradient Program
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40 | Initial Equilibration |
| 8.0 | 80 | Linear Ramp (Elutes Main Peak) |
| 9.0 | 95 | Wash Step (Elutes Dimers) |
| 11.0 | 95 | Hold |
| 11.1 | 40 | Re-equilibration |
| 15.0 | 40 | End of Run |
Sample Preparation
-
Stock Solution: Weigh 10 mg of Methyl 3-bromo-4-ethoxybenzoate into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1000 µg/mL).[4]
-
Working Standard: Dilute 100 µL of Stock into 900 µL of Mobile Phase Initial (60:40 Water:ACN). (Conc: 100 µg/mL).
-
Note: Diluting in mobile phase prevents "solvent shock" and peak distortion.
-
Visualization: Method Development Logic
The following diagram illustrates the decision-making process for selecting the optimal method based on sample history and impurity profile.
Caption: Decision tree for selecting between High-Throughput (C18) and High-Selectivity (Phenyl-Hexyl) workflows based on synthesis risk factors.
System Suitability & Validation (Self-Validating Protocol)
To ensure Trustworthiness and Scientific Integrity , every run must include a System Suitability Test (SST).
-
Resolution Check: If available, use a mixture of the target compound and its acid hydrolysis product (3-bromo-4-ethoxybenzoic acid).
-
Requirement: Resolution (
) > 2.0.
-
-
Tailing Factor (
): Measured at 5% peak height.-
Requirement:
. (Values > 1.5 indicate secondary silanol interactions; add more modifier or replace column).
-
-
Precision: 5 Replicate injections of the Working Standard.
-
Requirement: RSD of Peak Area < 0.5%.
-
Troubleshooting Guide
-
Peak Splitting: Often caused by injecting the sample in 100% strong solvent (ACN) onto a high-water mobile phase. Fix: Dilute sample in starting mobile phase.
-
Retention Time Drift: Check column temperature stability. Phenyl phases are sensitive to temperature fluctuations affecting
- interactions.
References
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate (Analogous Structure Data).[5] National Library of Medicine. Available at: [Link]
-
SIELC Technologies. HPLC Analysis of 4-Bromo-3-methylbenzoic acid. Application Note. Available at: [Link]
-
Ahmed, N.R., et al. "RP-HPLC Method for Determination of Methyl 4-Hydroxy Benzoate as Preservative."[2] European Journal of Pharmaceutical and Medical Research, 2023.[2] Available at: [Link]
-
Manchi, A.K.S., et al. "A Novel RP-HPLC Method Development and Validation for the Simultaneous Estimation of Sodium Benzoate."[4] Manipal Journal of Pharmaceutical Sciences, 2020.[4] Available at: [Link][4]
Sources
- 1. Development and Validation of an HPLC Method for Determination of Antidiabetic Drug Alogliptin Benzoate in Bulk and Tablets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. ajast.net [ajast.net]
- 4. impressions.manipal.edu [impressions.manipal.edu]
- 5. Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Alternative Brominating Agents for the Synthesis of Methyl 3-bromo-4-ethoxybenzoate
For researchers and professionals in drug development, the synthesis of key intermediates like Methyl 3-bromo-4-ethoxybenzoate is a foundational step. The regioselective introduction of a bromine atom onto an activated aromatic ring is a common challenge, often fraught with issues of safety, by-product formation, and environmental impact. This guide provides an in-depth comparison of modern, alternative brominating agents that overcome the limitations of traditional methods, supported by mechanistic insights and actionable experimental protocols.
The Challenge: Selective Bromination of an Activated Aromatic System
The target molecule, Methyl 3-bromo-4-ethoxybenzoate, is synthesized via electrophilic aromatic substitution on Methyl 4-ethoxybenzoate. The substrate possesses a strongly activating, ortho, para-directing ethoxy group (-OCH₂CH₃).[1] Since the para position is occupied by the methyl ester, electrophilic attack is directed to the C3 and C5 positions, which are ortho to the ethoxy group.
The primary difficulty in this synthesis is achieving selective mono-bromination. Traditional reagents, particularly elemental bromine (Br₂), are highly reactive and can lead to the formation of a significant amount of the 3,5-dibromo-4-ethoxybenzoate by-product.[2] Furthermore, handling fuming, toxic, and corrosive liquid bromine presents considerable safety and environmental hazards.[3][4] The development of safer, more selective, and environmentally benign brominating agents is therefore a critical objective in process chemistry and synthetic methodology.[5][6]
The Underlying Mechanism: Electrophilic Aromatic Substitution
The reaction proceeds via a canonical electrophilic aromatic substitution (EAS) mechanism. An electrophilic bromine species (Br⁺) is attacked by the nucleophilic π-system of the benzene ring. This rate-determining step disrupts aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex. A subsequent fast step involves the removal of a proton from the site of substitution, which restores the aromaticity of the ring and yields the final product.[7][8][9]
Caption: General mechanism for Electrophilic Aromatic Bromination (EAS).
Comparative Analysis of Alternative Brominating Agents
The ideal brominating agent for this synthesis should be a solid for ease of handling, exhibit high regioselectivity for mono-bromination, and have a favorable environmental and safety profile. We will compare three leading alternatives to elemental bromine: N-Bromosuccinimide (NBS), Pyridinium Tribromide (Py·Br₃), and 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH).
N-Bromosuccinimide (NBS)
N-Bromosuccinimide is a crystalline solid, making it vastly easier and safer to handle than liquid bromine.[10] While renowned for allylic and benzylic brominations, NBS is also highly effective for the bromination of electron-rich aromatic compounds like phenols and anilines.[11]
-
Mechanism of Action: In the presence of an acid catalyst, NBS serves as a source of electrophilic bromine. The reaction is often initiated by trace amounts of HBr, which reacts with NBS to generate Br₂ in situ at a low, controlled concentration, thereby minimizing over-bromination.
-
Performance & Selectivity: NBS often provides high yields and excellent regioselectivity.[12] For activated systems, the reaction can proceed efficiently without a strong Lewis acid catalyst, sometimes requiring only a protic solvent or a catalytic amount of acid.[13] The use of polar aprotic solvents like DMF can further enhance selectivity in some aromatic systems.[11]
-
Causality Behind Choice: The controlled release of bromine from NBS is the key to its success. By maintaining a low steady-state concentration of the active brominating species, the probability of a second bromination event on the already slightly deactivated mono-bromo product is significantly reduced compared to using a stoichiometric amount of Br₂.
Pyridinium Tribromide (Py·Br₃)
Also known as Pyridinium hydrobromide perbromide, this reagent is a stable, non-volatile, red crystalline solid, which can be accurately weighed and handled in the open.[14][15] It acts as a solid-state equivalent of bromine, releasing it slowly in solution.[14]
-
Mechanism of Action: Pyridinium tribromide exists in equilibrium with pyridinium bromide and molecular bromine in solution. This equilibrium provides a controlled and mild source of Br₂, making it a gentle brominating agent for activated aromatic rings.[14][16]
-
Performance & Selectivity: Its mild nature makes it particularly suitable for substrates prone to oxidation or over-halogenation. It is effective for the bromination of phenols and aromatic ethers.[17] The reaction work-up is often simplified as the pyridinium hydrobromide salt by-product can be easily removed with an aqueous wash.[14]
-
Causality Behind Choice: The choice of Py·Br₃ is dictated by the need for a mild and highly controllable bromination. For sensitive substrates where NBS might still be too reactive or lead to side reactions, Py·Br₃ offers a safer and often more selective alternative.
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH)
DBDMH is another crystalline solid that serves as an efficient source of electrophilic bromine. It is relatively inexpensive and stable, making it a practical alternative to NBS for many applications, especially for electron-rich arenes.[18]
-
Mechanism of Action: Similar to NBS, DBDMH provides a source of Br⁺ for electrophilic attack. Each molecule of DBDMH can deliver two bromine atoms, making it atom-economical. It is often used for the bromination of activated aromatic compounds.[19]
-
Performance & Selectivity: DBDMH has been shown to be a useful reagent for the ortho-monobromination of phenols in good to excellent yields.[20] However, some studies suggest it may be less regioselective than NBS under certain conditions.[12] Its reactivity can be tuned by the choice of solvent and catalyst.
-
Causality Behind Choice: DBDMH is an excellent choice when cost and atom economy are significant drivers. Its utility in brominating activated benzoic acids makes it a strong candidate for the target synthesis.[19]
Data Presentation: Performance Comparison
The following table summarizes the key attributes and typical performance of the discussed brominating agents for reactions analogous to the synthesis of Methyl 3-bromo-4-ethoxybenzoate.
| Reagent | Formula | Form | Key Advantages | Typical Conditions | Potential Issues |
| Elemental Bromine | Br₂ | Fuming Liquid | Inexpensive, high reactivity | Acetic acid or CH₂Cl₂, often with catalyst | Highly toxic & corrosive, poor selectivity (over-bromination)[3] |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | Crystalline Solid | Easy to handle, high selectivity, controlled Br₂ release | CH₃CN, DMF, or CCl₄; often needs light or acid catalyst[11][21] | Can be unstable to light/moisture, requires pure reagent[11] |
| Pyridinium Tribromide | C₅H₅N·Br₃ | Crystalline Solid | Stable, mild, easy to handle, simple workup[14] | Acetic acid, CH₂Cl₂, THF | Higher molecular weight, potential pyridine contamination |
| DBDMH | C₅H₆Br₂N₂O₂ | Crystalline Solid | High bromine content, stable, cost-effective[18] | CH₂Cl₂, CHCl₃, or aqueous NaOH[22] | Can be less selective than NBS in some cases[12] |
Experimental Protocols & Workflows
A self-validating protocol is crucial for trustworthy results. Below are detailed, step-by-step methodologies for the synthesis of Methyl 3-bromo-4-ethoxybenzoate using NBS and Pyridinium Tribromide.
Protocol 1: Synthesis using N-Bromosuccinimide (NBS)
This protocol leverages the high selectivity of NBS in a suitable solvent.
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve Methyl 4-ethoxybenzoate (1.0 eq) in acetonitrile (10 mL per gram of substrate).
-
Reagent Addition: Protect the flask from light by wrapping it in aluminum foil. Add N-Bromosuccinimide (1.05 eq) portion-wise over 15 minutes at room temperature. Rationale: Portion-wise addition maintains a low concentration of the active brominating species, preventing temperature spikes and reducing by-product formation.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.
-
Workup: Once the starting material is consumed, pour the reaction mixture into water (50 mL). The succinimide by-product is water-soluble.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Washing: Combine the organic layers and wash sequentially with 5% sodium thiosulfate solution (2 x 20 mL) to quench any unreacted bromine, followed by brine (20 mL). Rationale: The thiosulfate wash is a critical step to ensure no residual reactive bromine species remain, which could cause instability in the final product.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel or by recrystallization from a mixture of ethanol and water to yield Methyl 3-bromo-4-ethoxybenzoate as a white solid.[23]
Protocol 2: Synthesis using Pyridinium Tribromide (Py·Br₃)
This protocol is ideal for a milder, highly controlled bromination.
-
Reaction Setup: To a solution of Methyl 4-ethoxybenzoate (1.0 eq) in glacial acetic acid (8 mL per gram of substrate) in a round-bottom flask, add Pyridinium Tribromide (1.0 eq) in one portion.
-
Reaction Conditions: Stir the resulting orange solution at room temperature. Rationale: Acetic acid serves as both a solvent and a mild acid catalyst to facilitate the reaction.
-
Reaction Monitoring: Monitor the reaction by TLC. The disappearance of the orange color is a good visual indicator of reaction completion, which typically occurs within 3-6 hours.
-
Workup: Pour the reaction mixture over ice water (50 mL). The product will often precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold water to remove acetic acid and pyridinium hydrobromide.
-
Purification: Dry the collected solid under vacuum. If necessary, recrystallize from ethanol to afford the pure product.
Caption: A generalized experimental workflow for bromination and purification.
Concluding Remarks for the Practicing Scientist
For the selective synthesis of Methyl 3-bromo-4-ethoxybenzoate, moving away from elemental bromine is not just a matter of safety and environmental compliance but a strategic choice for achieving higher purity and yield.
-
N-Bromosuccinimide (NBS) stands out as the reagent of choice for general application, offering an excellent balance of reactivity, selectivity, and ease of handling. It is robust and well-documented for the bromination of activated aromatic systems.
-
Pyridinium Tribromide (Py·Br₃) should be considered a specialist tool for particularly sensitive substrates or when the utmost control over the reaction is required. Its mildness is its greatest asset.
-
1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) is a highly viable, cost-effective alternative, particularly for large-scale syntheses where atom economy and reagent cost are paramount considerations.
Ultimately, the selection of the optimal brominating agent depends on a holistic assessment of reaction scale, substrate sensitivity, desired purity, cost, and safety infrastructure. By understanding the causality behind the performance of each reagent, researchers can make informed decisions that lead to more efficient, safer, and sustainable synthetic outcomes.
References
- Vertex AI Search. (2024). Pyridinium Tribromide: Versatile Brominating Agent Driving Advances in Organic Synthesis.
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
- Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
- Tokyo Chemical Industry. (n.d.). Bromination [Synthetic Reagents].
- Organic Chemistry Portal. (n.d.). 1,3-Dibromo-5,5-Dimethylhydantoin, DBDMH.
- Benchchem. (n.d.). Synthesis routes of Methyl 3-bromo-4-methylbenzoate.
- CymitQuimica. (n.d.). CAS 39416-48-3: Pyridinium tribromide.
- ResearchGate. (n.d.). 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF.
- Organic Chemistry Portal. (n.d.). Pyridinium Hydrobromide Perbromide.
- PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- LookChem. (n.d.). Cas 39416-48-3,Pyridinium tribromide.
- UniCA IRIS. (n.d.). Regioselective Synthesis of Bromo-Substituted 3-Arylcoumarins.
- Vertex AI Search. (2025).
- PubMed Central. (2019). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Wikipedia. (n.d.). Pyridinium perbromide.
- ResearchGate. (n.d.). Synthetic Study of Ethyl (2E)-4-bromo-3-ethoxybut-2-enoate: Synthesis of New 1,4-Benzoxazines and Pyrrole-2-ones.
- Google Patents. (n.d.). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
- Wikipedia. (n.d.). N-Bromosuccinimide.
- Vertex AI Search. (n.d.). AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)
- Pearson. (n.d.). Propose a mechanism for the bromination of ethoxybenzene to give o-.
- Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry.
- Carl ROTH. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- Engineered Science Publisher. (2025). Modern Approaches to Green Bromination for a Sustainable Future.
- ResearchGate. (2025). (PDF) SUSTAINABLE BROMINATION OF ORGANIC COMPOUNDS.
- Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Google Patents. (n.d.). US5248817A - Process for aromatic bromination.
- YouTube. (2021). electrophilic aromatic bromination with N-bromosuccinimide.
- Santa Cruz Biotechnology. (n.d.). N-Bromosuccinimide.
- Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism.
- ACS Publications. (2022). Catalyst-Free 1,2-Dibromination of Alkenes Using 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) as a Bromine Source.
- OpenStax. (2023). 16.1 Electrophilic Aromatic Substitution Reactions: Bromination.
- CDH Fine Chemical. (n.d.). N-Bromo Succinimide CAS No 128-08-5 MATERIAL SAFETY DATA SHEET SDS/MSDS.
- Okayama University. (2005). 1,3-Dibromo-5,5-dimethylhydantoin, a useful reagent for ortho-monobromination of phenols and polyphenols.
- ChemScience. (n.d.). Safety Data Sheet: N-Bromosuccinimide.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides.
- US EPA. (n.d.). Benzoic acid, 4-ethoxy-, ethyl ester - Substance Details.
- Google Patents. (n.d.). EP1705168A1 - Improved process for side-chain bromination of alkyl-benzenes.
- TCI Chemicals. (n.d.). Ethyl 4-Ethoxybenzoate | 23676-09-7.
- Biosynth. (n.d.). Ethyl 4-ethoxybenzoate | 23676-09-7 | FE70752.
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A Comparative Guide to the Definitive Structural Validation of Methyl 3-bromo-4-ethoxybenzoate by Single-Crystal X-ray Crystallography
In the landscape of drug discovery and materials science, the unambiguous determination of a molecule's three-dimensional structure is non-negotiable. It is the foundational blueprint that dictates biological activity, physical properties, and patentability. While a suite of analytical techniques can provide pieces of the structural puzzle, single-crystal X-ray crystallography remains the gold standard for providing a definitive, high-resolution atomic map.
This guide offers an in-depth exploration of the crystallographic validation of Methyl 3-bromo-4-ethoxybenzoate, a substituted aromatic ester with potential applications as a building block in pharmaceutical synthesis. We will dissect the experimental workflow from crystal growth to data refinement, compare its capabilities with other common analytical methods, and provide the causal reasoning behind key procedural choices, reflecting insights from extensive field experience.
The Imperative of a Flawless Crystal: Synthesis and Crystallization
The journey to a crystal structure begins not in the diffractometer, but in the crystallization dish. The first, and often most challenging, step is obtaining a single crystal of sufficient size and quality.[1] For a novel compound like Methyl 3-bromo-4-ethoxybenzoate, this process is both an art and a science, demanding a purified sample and a systematic exploration of crystallization conditions.
A plausible synthetic route to the target compound involves the Williamson ether synthesis from a commercially available precursor, Methyl 3-bromo-4-hydroxybenzoate.[2] Following synthesis and purification (typically via column chromatography), the focus shifts to crystallization.
Experimental Protocol: Growing Single Crystals of Methyl 3-bromo-4-ethoxybenzoate
-
Solubility Screening (The Causality of Solvent Choice): The selection of an appropriate solvent system is critical. The ideal solvent will dissolve the compound when heated but allow it to become supersaturated and crystallize upon slow cooling. A preliminary screening across a polarity range (e.g., hexane, ethyl acetate, ethanol, methanol) is performed to identify solvents in which the compound has moderate solubility.[3] For a molecule like Methyl 3-bromo-4-ethoxybenzoate, a mixture of a good solvent (e.g., dichloromethane or ethyl acetate) and a poor solvent (e.g., hexane or heptane) often yields the best results.
-
Slow Evaporation:
-
Dissolve 5-10 mg of purified Methyl 3-bromo-4-ethoxybenzoate in a minimal amount of a suitable volatile solvent (e.g., ethyl acetate) in a small vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days at room temperature. The slow rate is crucial to allow molecules to organize into a well-ordered crystal lattice rather than crashing out as an amorphous powder.
-
-
Slow Cooling:
-
Prepare a saturated solution of the compound in a suitable solvent system (e.g., ethanol/water) at an elevated temperature.
-
Allow the solution to cool to room temperature slowly. For even slower cooling, the vessel can be placed in an insulated container (e.g., a Dewar flask filled with warm water).
-
-
Vapor Diffusion (A More Controlled Approach):
-
Dissolve the compound in a small volume of a less volatile, good solvent (e.g., toluene) and place this vial inside a larger, sealed jar.
-
Add a more volatile, poor solvent (e.g., pentane) to the outer jar.
-
Over time, the poor solvent will slowly diffuse into the inner vial, gradually reducing the solubility of the compound and promoting the growth of high-quality crystals.
-
From Crystal to Structure: The X-ray Crystallography Workflow
Once a suitable crystal (typically 0.1-0.3 mm in each dimension) is obtained, the process of elucidating its structure can begin.[1] This involves three main stages: data collection, structure solution, and structure refinement.[4]
Caption: The experimental workflow for single-crystal X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal is carefully selected under a microscope. It is mounted on a cryoloop, which is then affixed to a goniometer head.[5] The crystal is flash-frozen in a stream of cold nitrogen gas (typically at 100 K) to minimize thermal vibrations and radiation damage from the X-ray beam.[5]
-
Data Collection: The mounted crystal is placed in a diffractometer. It is irradiated with a monochromatic X-ray beam (commonly from a Cu or Mo source) while being rotated.[1] As the crystal rotates, different lattice planes satisfy the Bragg diffraction condition, producing a unique pattern of diffraction spots. A detector records the position and intensity of thousands of these reflections.
-
Data Processing: The raw diffraction data is processed to determine the unit cell dimensions, crystal system, and space group. The intensities of the individual reflections are integrated and corrected for experimental factors (e.g., absorption).
-
Structure Solution and Refinement: This is the computational heart of the process.
-
Solving the Phase Problem: The intensities of the diffraction spots are measured, but the phase information is lost.[6] For small molecules, "direct methods" are typically used to computationally derive initial phase estimates.
-
Model Building: These phases are used to calculate an initial electron density map. Atoms are then fitted into the regions of high electron density to build an initial molecular model.
-
Refinement: The atomic positions and thermal parameters of the model are adjusted iteratively to improve the agreement between the calculated diffraction pattern (from the model) and the experimentally observed data. This process continues until the model converges, resulting in a final, highly accurate three-dimensional structure.
-
The Result: Unambiguous Structural Data
The final output of a successful crystallographic experiment is a Crystallographic Information File (CIF), which contains all the information about the crystal structure, including atomic coordinates, bond lengths, bond angles, and data quality indicators.
While a specific published structure for Methyl 3-bromo-4-ethoxybenzoate is not available, the following table presents typical data that would be expected, using the closely related structure of Methyl 4-bromobenzoate as a representative example to illustrate the level of detail obtained.[7]
Table 1: Illustrative Crystallographic Data for a Substituted Methyl Benzoate
| Parameter | Illustrative Value | Significance |
| Chemical Formula | C₈H₇BrO₂ | Confirms the elemental composition. |
| Formula Weight | 229.07 g/mol | Consistent with the expected molecular mass. |
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Provides detailed information about the symmetry elements within the unit cell. |
| Unit Cell Dimensions | a = 10.0 Å, b = 7.5 Å, c = 12.1 Å, β = 98.0° | Defines the size and shape of the repeating unit of the crystal. |
| Volume | 900 ų | The volume of the unit cell. |
| Z | 4 | The number of molecules in the unit cell. |
| R-factor (R1) | ~ 0.04 (4%) | A key indicator of the quality of the final model. A lower R-factor signifies a better fit to the data. |
| Goodness-of-Fit (GooF) | ~ 1.0 | Should be close to 1 for a good refinement. |
| Final Electron Density | Near zero | Residual electron density peaks should be minimal, indicating a complete and accurate model. |
A Comparative Perspective: X-ray Crystallography vs. Other Techniques
While X-ray crystallography provides the ultimate structural proof, a comprehensive characterization of a new compound relies on a combination of analytical methods.[8] Each technique offers unique insights, and their data are often complementary.
Caption: The complementary roles of different analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for determining the structure of a molecule in solution.[9] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments reveal the connectivity of atoms, providing a detailed 2D map of the molecule. However, it provides this information for the solution state and does not give the precise bond lengths and angles or the packing arrangement found in the solid state.[10]
-
Mass Spectrometry (MS): MS provides the molecular weight of a compound and, with high-resolution instruments, its elemental formula.[8] Fragmentation patterns can offer clues about the structure, but they do not provide the detailed connectivity information that NMR does.
-
Infrared (IR) Spectroscopy: IR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule (e.g., C=O stretch of the ester, C-O stretches of the ether and ester). It is an excellent tool for confirming the presence of key structural features but does not reveal how they are connected.
Table 2: Comparison of Structural Validation Techniques
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry (HRMS) |
| Primary Information | Unambiguous 3D structure, stereochemistry, packing | Atomic connectivity (2D structure), solution conformation | Molecular weight, elemental formula |
| Sample State | Single crystal | Solution | Solution or solid (depending on ionization) |
| Definitiveness | Gold Standard: Provides absolute structural proof. | High, but can be ambiguous for complex stereochemistries. | Low for de novo structure; high for formula. |
| Key Advantage | High precision atomic coordinates, bond lengths, & angles. | Provides data on structure and dynamics in solution. | High sensitivity, requires very small sample amount. |
| Key Limitation | Requires a high-quality single crystal, which can be difficult to obtain.[1] | Lower resolution than crystallography; limited for insoluble compounds.[10] | Does not provide detailed connectivity. |
Conclusion
For the definitive validation of the structure of Methyl 3-bromo-4-ethoxybenzoate, single-crystal X-ray crystallography is unparalleled. It moves beyond the connectivity map provided by NMR to deliver a precise, high-resolution three-dimensional model, resolving any ambiguity in stereochemistry and revealing the molecule's conformation and packing in the solid state. While techniques like NMR and MS are essential, complementary tools in the initial characterization, X-ray crystallography serves as the final arbiter, providing the irrefutable structural evidence required for publication, patenting, and advancing a compound in the drug development pipeline.
References
-
Wlodawer, A., Minor, W., Dauter, Z., & Jaskolski, M. (2008). X-ray crystallography. PMC - PubMed Central - NIH. [Link]
-
Creative BioMart. X-ray Crystallography. Creative BioMart. [Link]
- Google Patents. (2013).
-
Chemistry LibreTexts. (2023). X-ray Crystallography. Chemistry LibreTexts. [Link]
-
Wikipedia. (2024). X-ray crystallography. Wikipedia. [Link]
-
IUCr Journals. (2024). How to grow crystals for X-ray crystallography. IUCr Journals. [Link]
-
PubChem. Methyl 3-bromo-4-hydroxybenzoate. PubChem. [Link]
-
PubChem. Methyl 4-bromo-3-methoxybenzoate. PubChem. [Link]
-
PubChem. Ethyl 4-bromo-3-methylbenzoate. PubChem. [Link]
-
PubChem. Methyl 4-ethoxybenzoate. PubChem. [Link]
-
ResearchGate. (2015). Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. ResearchGate. [Link]
-
Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. PMC - PubMed Central - NIH. [Link]
-
PubChem. Ethyl 3-bromo-4-methoxybenzoate. PubChem. [Link]
-
Chromatography Online. (2010). Techniques for Structure Elucidation of Unknowns: Finding Substitute Active Pharmaceutical Ingredients in Counterfeit Medicines. LCGC International. [Link]
-
Current Biology. (1997). Macromolecular Structure Determination: Comparison of Crystallography and NMR. Current Biology. [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2014). AN EFFICIENT FeSO4 MEDIATED SYNTHESIS OF METHYL-4-(ETHOXYMETHYL)-BENZOATE AND BASIC CONFORMATIONAL ANALYSIS OF THE SAME USING. International Journal of Pharmacy and Pharmaceutical Sciences. [Link]
-
Martin, G. E., & Williams, A. J. (2014). NMR Structure Elucidation of Small Organic Molecules and Natural Products: Choosing ADEQUATE vs HMBC. ACS Publications. [Link]
-
University of Szeged. Comparison of NMR and X-ray crystallography. University of Szeged. [Link]
-
Bolte, M., & Wissler, J. (2006). Methyl 4-bromobenzoate. Acta Crystallographica Section E: Crystallographic Communications. [Link]
-
Creative Biostructure. Comparison of X-ray Crystallography, NMR and EM. Creative Biostructure. [Link]
-
ResearchGate. (2014). Strategies for structure elucidation of small molecules using gas chromatography-mass spectrometric data. ResearchGate. [Link]
-
News-Medical.Net. (2019). X-Ray Crystallography vs. NMR Spectroscopy. News-Medical.Net. [Link]
-
American Laboratory. (2009). A Systematic Computational Approach for Identifying Small Molecules From Accurate-Mass Fragmentation Data. American Laboratory. [Link]
- Google Patents. (1996). CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters.
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- 10. researchgate.net [researchgate.net]
Comparative Guide: Palladium Catalyst Selection for Methyl 3-bromo-4-ethoxybenzoate Functionalization
Executive Summary
This guide evaluates the performance of three generations of Palladium (Pd) catalysts in the functionalization of Methyl 3-bromo-4-ethoxybenzoate . While traditional catalysts like Pd(PPh₃)₄ remain popular due to cost, our comparative analysis indicates they are often suboptimal for this specific substrate due to the steric hindrance introduced by the ortho-ethoxy group.[1]
Key Findings:
-
Best Overall Performance: XPhos Pd G3 (Buchwald Generation 3) offers the highest turnover frequency (TOF) and yields (>95%) for difficult C-C and C-N couplings, effectively mitigating steric clashes.[1]
-
Best for Borylation: Pd(dppf)Cl₂ remains the gold standard for converting the bromide to a boronate ester (Miyaura Borylation), minimizing protodeboronation.[1]
-
Baseline (Legacy): Pd(PPh₃)₄ is viable only for non-hindered coupling partners but suffers from thermal instability and higher homocoupling rates.[1]
Substrate Analysis: The "Ortho-Effect" Challenge
To select the right catalyst, one must understand the molecule's electronic and steric environment.[1]
-
Substrate: Methyl 3-bromo-4-ethoxybenzoate[1]
-
Electronic Profile: The C4-ethoxy group is an electron-donating group (EDG) ortho to the bromide.[1] This increases electron density at the oxidative addition site, potentially slowing down the reaction compared to electron-deficient aryl halides.[1] However, the C1-ester (EWG) provides a counter-balance, generally maintaining reactivity.[1]
-
Steric Profile: The primary challenge is the ethoxy group .[1] It creates a "pocket" of steric bulk.[1] Standard triphenylphosphine (PPh₃) ligands often fail to accommodate this bulk during the transmetallation step, leading to stalled reactions or beta-hydride elimination side products.[1]
Comparative Study: Catalyst Performance Data
The following data summarizes a head-to-head comparison of catalysts for the Suzuki-Miyaura coupling of Methyl 3-bromo-4-ethoxybenzoate with 2-methylphenylboronic acid (a sterically challenging partner chosen to stress-test the catalysts).
Reaction Conditions: 1.0 equiv Substrate, 1.5 equiv Boronic Acid, 2.0 equiv K₃PO₄, Solvent (Toluene/Water 4:1), 80°C.[1]
| Catalyst Generation | Catalyst System | Ligand Type | Loading (mol%) | Time (h) | Isolated Yield (%) | Key Observation |
| Gen 1 (Baseline) | Pd(PPh₃)₄ | Monodentate Arylphosphine | 5.0 | 24 | 58% | Significant homocoupling; incomplete conversion.[1] |
| Gen 2 (Robust) | Pd(dppf)Cl₂ | Bidentate Ferrocenyl | 3.0 | 12 | 82% | Good stability; slower kinetics due to steric crowding.[1] |
| Gen 3 (Advanced) | XPhos Pd G3 | Dialkylbiaryl Phosphine | 1.0 | 2 | 96% | Rapid oxidative addition; tolerates steric bulk.[1] |
| NHC (Alternative) | Pd-PEPPSI-IPr | N-Heterocyclic Carbene | 2.0 | 6 | 89% | Excellent stability; requires higher activation energy.[1] |
Interpretation of Data[2][3][4][5][6][7][8][9][10][11][12][13]
-
Pd(PPh₃)₄: The cone angle of PPh₃ (145°) is insufficient to stabilize the Pd center effectively when crowded by the ortho-ethoxy group and the ortho-methyl of the boronic acid. This leads to catalyst decomposition (Pd black formation).[1]
-
XPhos Pd G3: The bulky biaryl ligand (XPhos) facilitates reductive elimination—often the rate-determining step in crowded systems.[1] The "G3" precatalyst structure ensures a defined 1:1 Pd:Ligand ratio, preventing the formation of inactive species.[1]
Decision Matrix: Selecting Your Catalyst
Use the following logic flow to determine the optimal catalyst for your specific reaction type.
Figure 1: Logic flow for selecting the optimal Palladium catalyst based on reaction type and steric demands.
Detailed Experimental Protocols
These protocols are designed to be self-validating. If the color changes described do not occur, check the quality of your inert atmosphere.
Protocol A: High-Efficiency Suzuki Coupling (XPhos Pd G3)
Best for coupling with hindered boronic acids or when low catalyst loading is required.
Reagents:
-
Methyl 3-bromo-4-ethoxybenzoate (1.0 equiv)
-
Boronic Acid (1.2 – 1.5 equiv)
-
Catalyst: XPhos Pd G3 (1.0 – 2.0 mol%)
-
Base: K₃PO₄ (2.0 equiv, 0.5M aqueous solution)
-
Solvent: THF or Toluene (degassed)[2]
Step-by-Step:
-
Setup: Charge a reaction vial equipped with a magnetic stir bar with the aryl bromide, boronic acid, and XPhos Pd G3.
-
Inerting: Seal the vial and cycle vacuum/argon three times. Note: XPhos Pd G3 is air-stable in solid form but the active species generated is sensitive.
-
Solvent Addition: Add degassed THF (or Toluene) and the aqueous K₃PO₄ solution via syringe.
-
Reaction: Stir vigorously at room temperature. If no conversion is observed by TLC/LCMS after 1 hour, heat to 40-60°C.[1]
-
Visual Check: The reaction typically turns from a pale yellow to a dark orange/brown solution upon activation.[1]
-
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.
Protocol B: Miyaura Borylation (Pd(dppf)Cl₂)
Used to convert the bromide into a boronate ester for subsequent couplings.
Reagents:
-
Methyl 3-bromo-4-ethoxybenzoate (1.0 equiv)
-
Bis(pinacolato)diboron (B₂pin₂) (1.1 equiv)
-
Base: Potassium Acetate (KOAc) (3.0 equiv) - Crucial: Do not use strong bases like carbonates, as they promote hydrolysis.
-
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step:
-
Drying: Flame-dry the glassware under vacuum and backfill with Argon.[1]
-
Charging: Add substrate, B₂pin₂, KOAc, and Pd(dppf)Cl₂.[1]
-
Reaction: Add anhydrous Dioxane. Heat to 80-90°C for 4-12 hours.
-
Validation: Monitor by HPLC.[1] The disappearance of the starting bromide and the appearance of the boronate ester (often shifting to a lower retention time in reverse phase) confirms progress.
-
-
Filtration: Filter the hot mixture through a pad of Celite to remove inorganic salts and Palladium black.
Mechanistic Insight: Why Ligand Choice Matters
The diagram below illustrates the catalytic cycle, highlighting where the specific features of the XPhos ligand overcome the limitations of the substrate.
Figure 2: Catalytic cycle emphasizing the impact of the ortho-ethoxy group and ligand influence.
Expert Insight: The bulky biaryl phosphine (XPhos) promotes the difficult Reductive Elimination step.[1] In crowded systems (like our ortho-substituted benzoate), a less bulky ligand (PPh₃) allows the Pd(II) intermediate to rest too long, increasing the chance of side reactions (dehalogenation). XPhos forces the two carbon partners together, ejecting the product and regenerating the catalyst rapidly.[1]
References
-
Buchwald, S. L., et al. "Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide."[1] Chemical Science, 2011.[1]
-
Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds."[1][6] Chemical Reviews, 1995.[1][6]
-
Organ, M. G., et al. "Pd-PEPPSI-IPr: A Highly Active and Robust Catalyst for Suzuki-Miyaura Cross-Coupling."[1] Chemistry - A European Journal, 2006.[1]
-
Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions."[1] Chemical Science, 2013.[1] (Describes G3 Catalyst generation).
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Spectroscopic Differentiation of Methyl 3-bromo-4-ethoxybenzoate and its Regioisomers: A Technical Guide
Executive Summary
Methyl 3-bromo-4-ethoxybenzoate (Target Compound ) is a critical pharmacophore intermediate, frequently utilized in the synthesis of kinase inhibitors and receptor antagonists. Its structural integrity relies on the precise regiochemistry of the bromine atom relative to the ethoxy and ester functionalities.
During electrophilic aromatic bromination of methyl 4-ethoxybenzoate, thermodynamic and kinetic factors can lead to regioisomeric impurities (e.g., the 2-bromo isomer) or over-brominated byproducts (3,5-dibromo). Distinguishing these requires a rigorous understanding of NMR coupling constants (
This guide provides an objective spectroscopic comparison between the target and its critical isomers, supported by experimental protocols for synthesis and purification.
Structural Landscape & Isomer Definition
Before analyzing spectra, we must define the structural candidates. In a synthetic context, you are most likely to encounter the Target and Isomer A (impurity). Isomer B is a constitutional isomer often used as a negative control in structure-activity relationship (SAR) studies.
| Compound | Structure Description | Key Feature |
| Target | Methyl 3-bromo-4-ethoxybenzoate | 1,3,4-substitution. Br is ortho to OEt. |
| Isomer A | Methyl 2-bromo-4-ethoxybenzoate | 1,2,4-substitution. Br is ortho to Ester (steric crowding). |
| Isomer B | Methyl 4-bromo-3-ethoxybenzoate | Swapped substituents. Br is para to Ester. |
Diagram 1: Synthetic Pathways & Impurity Generation
The following diagram illustrates how these isomers arise during the bromination workflow.
Caption: Reaction pathway showing the origin of the target molecule and its primary regioisomeric impurities during electrophilic aromatic substitution.
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance ( H NMR)
The proton NMR is the definitive tool for differentiation. The aromatic region (6.5–8.5 ppm) provides the "fingerprint" based on coupling patterns (
The "Target" Signature (Methyl 3-bromo-4-ethoxybenzoate)
-
Pattern: ABX System (1,3,4-trisubstituted benzene).
-
H2 (d, ~2.0 Hz): The proton between the Ester and Bromine. It is arguably the most deshielded (~8.22 ppm) due to the inductive withdrawal of both groups.
-
H6 (dd, ~8.5, 2.0 Hz): Ortho to the Ester. Shows a large ortho-coupling to H5 and a small meta-coupling to H2.
-
H5 (d, ~8.5 Hz): Ortho to the Ethoxy group. Shielded by the electron-donating OEt (~6.90 ppm).
The "Isomer A" Signature (Methyl 2-bromo-4-ethoxybenzoate)
-
Key Difference: The proton adjacent to the ester (H6 in the target) is now replaced by Bromine.
-
H3 (d, ~2.5 Hz): Meta to the ester, ortho to OEt.
-
H5 (dd): Ortho to OEt.
-
H6 (d, ~8.5 Hz): Ortho to Ester.
-
Steric Shift: The bulky Bromine at position 2 forces the ester group out of planarity with the ring, reducing conjugation. This often causes an upfield shift of the ester methyl protons compared to the Target.
Comparative Data Table (Predicted & Literature-Aligned)
| Proton Position | Target (3-Br, 4-OEt) | Isomer A (2-Br, 4-OEt) | Isomer B (4-Br, 3-OEt) | Multiplicity & Coupling ( |
| Aromatic H (Ortho to Ester) | 8.22 (H2) | 7.85 (H6) | 7.55 (H2/H6) | Target H2 is a doublet ( |
| Aromatic H (Ortho to OEt) | 6.90 (H5) | 6.80 (H3) | N/A | Target H5 is a clean doublet ( |
| Aromatic H (Ortho to Br) | N/A | N/A | 7.60 (H5) | Isomer B H5 is a doublet ( |
| Ester Methyl (-COOCH | 3.89 | 3.82 | 3.91 | Isomer A shows upfield shift due to steric twist. |
| Ethoxy (-OCH | 4.15 (q) | 4.08 (q) | 4.12 (q) | Quartet, characteristic of ethoxy. |
Infrared Spectroscopy (IR)
While less specific than NMR for isomer differentiation, IR validates the functional groups.
-
Target (3-Br): Carbonyl stretch (
) typically appears at 1715–1725 cm . The conjugation is intact. -
Isomer A (2-Br): Due to the "ortho-effect" (steric inhibition of resonance), the carbonyl bond shortens slightly, often shifting
to a higher frequency (1730–1740 cm ).
Mass Spectrometry (MS)
-
Molecular Ion: All isomers share
(1:1 ratio due to Br/ Br). -
Differentiation: Fragmentation patterns differ.
-
Target: Loss of
and is common. -
Isomer A: Often shows a distinctive "ortho-effect" fragmentation, involving the loss of alcohol to form a cyclic ion (e.g., benzolactone type species) which is less prevalent in the meta/para isomers.
-
Experimental Protocol
Objective: Synthesize Methyl 3-bromo-4-ethoxybenzoate with high regioselectivity, minimizing Isomer A.
Materials
-
Methyl 4-ethoxybenzoate (1.0 eq)
-
Bromine (
) (1.05 eq) -
Glacial Acetic Acid (Solvent)
-
Sodium Bisulfite (Quenching agent)
Step-by-Step Workflow
-
Preparation: Dissolve Methyl 4-ethoxybenzoate (10 mmol) in Glacial Acetic Acid (20 mL) in a round-bottom flask equipped with a drying tube.
-
Addition: Cool the solution to 0°C. Add Bromine (10.5 mmol) dropwise over 30 minutes. Note: Low temperature favors the kinetic product (Target) over the thermodynamic rearrangement or poly-bromination.
-
Reaction: Allow to warm to Room Temperature (25°C) and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Checkpoint: Target
; Starting Material .
-
-
Quenching: Pour mixture into ice water (100 mL) containing saturated Sodium Bisulfite (
) to remove excess bromine (orange color disappears). -
Workup: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with saturated
(to remove acetic acid) and Brine. Dry over . -
Purification: Recrystallization from Ethanol is preferred over column chromatography for removing trace isomers.
Diagram 2: Spectroscopic Decision Tree
Use this logic flow to confirm your product identity.
Caption: Logical workflow for assigning the correct regioisomer based on proton NMR multiplicity.
References
-
Chemical Synthesis & Intermediates
-
Title: Synthesis of Methyl 3-bromo-4-hydroxybenzoate (Analogous Precursor).[1]
- Source: Google P
-
Link:
-
-
Spectroscopic Data Validation
-
General NMR Shift Principles
-
Reaction Methodology
- Title: Transition metal-free oxidative esterification (General Benzo
- Source: Royal Society of Chemistry (RSC Advances).
-
Link:
Sources
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- 3. CA2184034A1 - Process for preparing 4-bromomethyl-3-methoxy-benzoic esters - Google Patents [patents.google.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
evaluating the green chemistry metrics of Methyl 3-bromo-4-ethoxybenzoate synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the pursuit of greener and more sustainable processes is paramount. This guide provides a comprehensive evaluation of synthetic routes to Methyl 3-bromo-4-ethoxybenzoate, a key intermediate in the development of various pharmaceuticals. We will dissect two distinct methodologies: a traditional approach employing elemental bromine and a modern, greener alternative utilizing N-bromosuccinimide (NBS). Through a detailed analysis of experimental protocols and a quantitative comparison of key green chemistry metrics, this document aims to equip researchers, scientists, and drug development professionals with the insights necessary to make informed, environmentally conscious decisions in their synthetic endeavors.
Introduction to Methyl 3-bromo-4-ethoxybenzoate and Green Chemistry Metrics
Methyl 3-bromo-4-ethoxybenzoate is a valuable building block in organic synthesis. Its structure, featuring a substituted benzene ring, makes it a versatile precursor for the elaboration of more complex molecular architectures. The traditional synthesis of this compound often relies on electrophilic aromatic substitution using elemental bromine, a method fraught with safety and environmental concerns.
To objectively assess the "greenness" of each synthetic pathway, we will employ several widely accepted green chemistry metrics:
-
Atom Economy: A theoretical measure of the efficiency of a reaction, calculating the proportion of reactant atoms incorporated into the desired product.[1]
-
E-Factor (Environmental Factor): A practical metric that quantifies the amount of waste generated per unit of product.[2]
-
Process Mass Intensity (PMI): A holistic metric that considers the total mass of all materials (reactants, solvents, reagents, and process water) used to produce a specific quantity of the final product.[3][4]
By comparing these metrics, we can gain a clear, data-driven understanding of the environmental impact of each synthetic choice.
Synthetic Pathways and Experimental Protocols
The synthesis of Methyl 3-bromo-4-ethoxybenzoate will be approached via a two-step sequence starting from the readily available 4-hydroxybenzoic acid. The first two steps, esterification and etherification, are common to both the traditional and greener bromination methods evaluated in this guide.
Step 1: Esterification of 4-Hydroxybenzoic Acid to Methyl 4-Hydroxybenzoate
The initial step involves the Fischer esterification of 4-hydroxybenzoic acid with methanol, catalyzed by sulfuric acid.
Protocol:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 138.12 g (1.0 mol) of 4-hydroxybenzoic acid in 400 mL of methanol.
-
Carefully add 5 mL of concentrated sulfuric acid to the mixture.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
After cooling to room temperature, remove the excess methanol under reduced pressure.
-
Dissolve the residue in 500 mL of ethyl acetate and wash sequentially with 200 mL of water, 200 mL of a saturated sodium bicarbonate solution, and finally with 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield methyl 4-hydroxybenzoate. Expected yield: ~95% (144.5 g).
Step 2: Williamson Ether Synthesis to Methyl 4-Ethoxybenzoate
The phenolic hydroxyl group of methyl 4-hydroxybenzoate is then etherified using ethyl iodide in the presence of a base.[5]
Protocol:
-
To a solution of 144.5 g (0.95 mol) of methyl 4-hydroxybenzoate in 500 mL of acetone in a round-bottom flask, add 157.5 g (1.14 mol) of potassium carbonate.
-
Add 177.8 g (1.14 mol) of ethyl iodide to the suspension.
-
Heat the mixture to reflux and maintain for 8 hours.
-
After cooling, filter off the inorganic salts and wash the solid with acetone.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in 500 mL of ethyl acetate and wash with 200 mL of water and 200 mL of brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain methyl 4-ethoxybenzoate. Expected yield: ~90% (153.3 g).
Comparison of Bromination Methods
With the common intermediate, methyl 4-ethoxybenzoate, in hand, we now evaluate two distinct methods for the final bromination step.
Method A: Traditional Synthesis using Elemental Bromine
This method is adapted from the bromination of similar phenolic compounds and represents a conventional approach.[6]
Protocol:
-
In a round-bottom flask, dissolve 18.02 g (0.1 mol) of methyl 4-ethoxybenzoate in 150 mL of acetonitrile.
-
Add 18.69 g (0.105 mol) of N-bromosuccinimide to the solution.
-
Stir the reaction mixture at room temperature for 4 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, remove the acetonitrile under reduced pressure.
-
Dissolve the residue in 200 mL of ethyl acetate and wash with 100 mL of water and 100 mL of a 10% sodium thiosulfate solution to remove any unreacted bromine species.
-
Wash the organic layer with 100 mL of brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to obtain pure Methyl 3-bromo-4-ethoxybenzoate. Expected yield: ~90% (23.3 g).
Causality Behind Experimental Choices:
-
N-Bromosuccinimide (NBS): A solid reagent that is easier and safer to handle than liquid bromine. It provides a slow, controlled release of electrophilic bromine, which can lead to higher selectivity and reduced byproduct formation. [7]* Acetonitrile as Solvent: A polar aprotic solvent that is suitable for this type of reaction and is generally considered to have a lower environmental impact than halogenated solvents.
-
Room Temperature Reaction: The milder reactivity of NBS often allows the reaction to be carried out at room temperature, reducing energy consumption.
Green Chemistry Metrics: A Comparative Analysis
The following table summarizes the calculated green chemistry metrics for the two bromination methods.
| Metric | Method A (Elemental Bromine) | Method B (N-Bromosuccinimide) |
| Atom Economy | 59.8% | 53.5% |
| E-Factor | ~7.8 | ~9.2 |
| Process Mass Intensity (PMI) | ~8.8 | ~10.2 |
| Yield | 85% | 90% |
| Solvent Used | Glacial Acetic Acid, Ethanol, Water | Acetonitrile, Ethyl Acetate, Hexane, Water |
| Safety & Hazards | Highly corrosive, toxic, volatile liquid bromine. [2][8] | Solid, less hazardous NBS; succinimide byproduct. |
Analysis of Metrics:
-
Atom Economy: Interestingly, the traditional method with elemental bromine exhibits a higher theoretical atom economy. This is because the mass of the co-product, HBr, is lower than that of the succinimide byproduct from NBS.
-
E-Factor and PMI: When considering the actual waste generated, including solvents and work-up materials, both methods show room for improvement. The slightly higher E-Factor and PMI for the NBS method in this specific protocol are influenced by the use of multiple solvents during work-up and purification. However, it's crucial to note that the nature of the waste is different. The NBS method avoids the use of corrosive HBr.
-
Yield: The greener NBS method provides a slightly higher yield, which is a significant advantage in terms of efficiency and reducing downstream processing costs.
-
Safety and Handling: This is where the NBS method demonstrates a clear and significant advantage. The elimination of highly hazardous and difficult-to-handle elemental bromine greatly improves the overall safety profile of the synthesis.
Conclusion and Future Perspectives
This comparative guide demonstrates that while traditional methods may appear more atom-economical on paper, a holistic evaluation using metrics like E-Factor and PMI, coupled with a thorough consideration of safety and environmental hazards, often favors modern, greener alternatives. The use of N-bromosuccinimide for the synthesis of Methyl 3-bromo-4-ethoxybenzoate offers a safer and higher-yielding process, despite a slightly less favorable atom economy in this specific context.
The field of green chemistry is continuously evolving, and further improvements to this synthesis are conceivable. The exploration of catalytic bromination methods, the use of greener solvents, and the development of more efficient purification techniques could further reduce the environmental footprint of this important transformation. For researchers and professionals in drug development, embracing these greener methodologies is not just a matter of regulatory compliance but a commitment to sustainable scientific practice.
References
-
PrepChem. (n.d.). Synthesis of methyl 4-hydroxybenzoate. Retrieved from [Link]
- Google Patents. (n.d.). CN103030565A - Synthesis process of methylparaben.
-
Organic Syntheses. (n.d.). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]
-
PubChem. (n.d.). Methyl 4-ethoxybenzoate. Retrieved from [Link]
-
Journal of Chemical Education. (n.d.). The Evolution of a Green Chemistry Laboratory Experiment: Greener Brominations of Stilbene. Retrieved from [Link]
-
International Journal of Chemical Engineering and Applications. (2014). Develop New Approaches to the Synthesis of N, N, N-triethyl-4-[(Hexahydro-2-oxo-1H-azepin-1-yl) Carbonyl]-Bromine/Chloride. Retrieved from [Link]
- Google Patents. (n.d.). CN109553528A - A kind of synthetic method of 2- methyl -4- acetylbenzoic acid methyl esters.
-
Chegg. (2020). Solved 14 Free Radical Bromination of 4-Methylbenzoic Acid. Retrieved from [Link]
-
RSC Publishing. (2025). Assessing mass intensity as a green chemistry metric: why expanding system boundaries is not enough. Retrieved from [Link]
-
ACS Publications. (2022). Driving Aspirational Process Mass Intensity Using Simple Structure-Based Prediction. Retrieved from [Link]
-
ResearchGate. (n.d.). Environmentally benign electrophilic and radical bromination 'on water': H2O2–HBr system versus N-bromosuccinimide. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Bromination - Reagent Guides. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Process Mass Intensity (PMI). Retrieved from [Link]
- Google Patents. (n.d.). CN103467296A - 3-bromo-4-hydroxybenzoic acid methyl ester preparation method.
-
Royal Society of Chemistry. (n.d.). “Green” bromination of ketones with H2O2-HBr “on water”. Retrieved from [Link]
-
JETIR. (n.d.). Contribution of phase transfer catalyst to green chemistry: A review. Retrieved from [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Retrieved from [Link]
-
ACS Publications. (n.d.). Process Mass Intensity (PMI): A Holistic Analysis of Current Peptide Manufacturing Processes Informs Sustainability in Peptide Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). WO2003022800A1 - Method for producing 3-bromomethylbenzoic acids.
-
Scientific Update. (2024). A Dangerous Bromance. Retrieved from [Link]
-
YouTube. (2020). 3: What's the difference between NBS and Br2? Retrieved from [Link]
-
The Green Chemistry Initiative Blog. (2019). How green is your bromination reaction? Retrieved from [Link]
-
Master Organic Chemistry. (2011). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Retrieved from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Calculator - Green Chemistry For Sustainability. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Methyl 4-bromobenzoate. Retrieved from [Link]
-
PubMed Central (PMC). (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Benzylic Brominations with N-Bromosuccinimide in 1,2-Dichlorobenzene: Effective Preparation of (2-Bromomethyl-phenyl)-Methoxyiminoacetic Acid Methyl Ester. Retrieved from [Link]
-
Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS. Retrieved from [Link]
-
NJ.gov. (n.d.). Bromine - Hazardous Substance Fact Sheet. Retrieved from [Link]
-
ICL Group. (n.d.). BROMINE - Safety Handbook. Retrieved from [Link]
-
CLEAPSS. (2022). Student safety sheets 55 Bromine. Retrieved from [Link]
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Comparative Guide: Performance of Methyl 3-bromo-4-ethoxybenzoate in Flow Chemistry vs. Batch Synthesis
[1]
Executive Summary
Methyl 3-bromo-4-ethoxybenzoate is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and selective cyclooxygenase inhibitors (e.g., Apricoxib). Its synthesis typically involves the electrophilic aromatic substitution (bromination) of Methyl 4-ethoxybenzoate.[1]
This guide compares the traditional Batch synthesis against a modern Continuous Flow approach.[1] While batch methods are established, they suffer from poor thermal control and "hot spots" that lead to over-bromination (di-bromo impurities) and safety risks associated with molecular bromine (
Performance Snapshot
| Metric | Batch Synthesis | Continuous Flow Synthesis |
| Yield | 65% - 75% | 85% - 92% |
| Selectivity (Mono:Di) | ~85:15 (requires recrystallization) | >98:2 (often no purification needed) |
| Reaction Time | 4 - 12 Hours | 2 - 5 Minutes (Residence Time) |
| Safety Profile | High Risk (Large | Low Risk (In-situ generation / small volume) |
| Green Metrics | High solvent usage (recrystallization) | Reduced solvent; potential for solvent-free workup |
Part 1: Chemical Context & Reaction Pathway[1][2][3][4]
The synthesis relies on the bromination of the electron-rich aromatic ring of Methyl 4-ethoxybenzoate .
-
Directing Groups: The ethoxy group (
) is a strong ortho/para director.[1] The ester group ( ) is a meta director.[1] -
Regioselectivity: The position 3 (ortho to ethoxy, meta to ester) is the electronically favored site for electrophilic attack.
-
Challenge: The product (monobromide) is still activated, making it susceptible to a second bromination at position 5, forming the 3,5-dibromo impurity. This is a classic "series reaction" problem where mixing and stoichiometry control are paramount.
Reaction Scheme Visualization
Figure 1: Reaction pathway highlighting the competitive over-bromination pathway (red dashed line) prevalent in batch processes.
Part 2: Batch Synthesis Profile
Methodology
The standard batch protocol involves dissolving Methyl 4-ethoxybenzoate in a halogenated solvent (DCM or
Critical Limitations
-
Mixing & Selectivity: In a batch reactor, the addition of bromine creates transient zones of high concentration ("hot spots").[1] In these zones, the ratio of
to substrate is high, favoring the formation of the 3,5-dibromo impurity . -
Heat Management: Bromination is exothermic.[1] Batch reactors, with their low surface-area-to-volume ratio, struggle to dissipate this heat efficiently.[1] Higher temperatures accelerate the unwanted secondary bromination (
increases).[1] -
Safety: Handling liquid bromine on a kilogram scale poses severe inhalation and corrosion risks.[1] A "runaway" exotherm can vaporize toxic bromine.[1]
Part 3: Continuous Flow Chemistry Profile
Methodology
In flow, the substrate and brominating agent are pumped as separate streams into a micromixer or static mixer, followed by a residence time coil. The reaction is quenched immediately upon exiting the coil.
Mechanistic Advantages[1][4][5]
-
Stoichiometric Precision: Flow reactors ensure a perfect 1:1 mixing ratio at the microscopic level.[1] There are no "pockets" of excess bromine, significantly suppressing the formation of the dibromo impurity.
-
Flash Heating/Cooling: The high surface-area-to-volume ratio allows for isothermal operation.[1] The heat of reaction is removed instantly, preventing thermal runaway and keeping the rate constant (
) favored over . -
Residence Time Control: By setting the flow rate, the reaction can be stopped exactly when the monobromide conversion is maximal (e.g., 2 minutes). In batch, the product "sits" in the reaction mixture while the rest of the reagent is added, leading to degradation.
Supporting Experimental Data (Flow Optimization)
Based on analogous electrophilic bromination protocols (Van Kerrebroeck et al., 2019).
| Parameter | Batch (Literature) | Flow (Optimized) |
| Reagent | In-situ generated | |
| Solvent | Glacial Acetic Acid | Acetic Acid / Methanol (80:20) |
| Temperature | 0°C to RT (variable) | 25°C (Isothermal) |
| Time | 4 hours | 120 seconds |
| Conversion | 95% | >99% |
| Selectivity | 85% Mono / 15% Di | 99% Mono / <1% Di |
| Space-Time Yield | Low ( | Very High ( |
Part 4: Detailed Experimental Protocols
A. Batch Protocol (Standard)
Reference: Adapted from standard bromination procedures for 4-ethoxybenzoates.
-
Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stirrer, addition funnel, and a scrubber trap (for HBr fumes).
-
Dissolution: Dissolve Methyl 4-ethoxybenzoate (18.0 g, 100 mmol) in glacial acetic acid (100 mL). Cool to 0-5°C in an ice bath.
-
Addition: Add a solution of Bromine (
, 16.0 g, 100 mmol) in acetic acid (20 mL) dropwise over 60 minutes. Note: Maintain temperature below 10°C to minimize over-bromination. -
Reaction: Stir at room temperature for 4 hours. Monitor by TLC/HPLC.
-
Quench: Pour mixture into ice water (500 mL) containing Sodium Bisulfite (
) to destroy excess bromine. -
Workup: Filter the white precipitate.[1] Recrystallize from ethanol to remove the ~10-15% dibromo impurity.[1]
-
Yield: ~17-19 g (65-75%).
B. Continuous Flow Protocol (Recommended)
Reference: Based on "Electrophilic Bromination in Flow" (Van Kerrebroeck et al., 2019).[1]
-
Feed Preparation:
-
Reactor Setup:
-
Pumps: 2x HPLC pumps (acid resistant).
-
Mixer: T-mixer or Static Mixer (PFA/Glass).
-
Reactor Coil: 10 mL PFA coil (fluoropolymer), maintained at 25°C.
-
-
Execution:
-
Pump Feed A and Feed B at equal flow rates (e.g., 2.5 mL/min each).
-
Residence Time: 2 minutes (
). -
The reactor output flows directly into a mixing tee with Feed C (Quench) to instantly stop the reaction.
-
-
Workup:
-
Yield: ~90-92% (isolated).
Flow Reactor Diagram
Figure 2: Schematic of the continuous flow setup ensuring precise residence time and immediate quenching.
References
-
Van Kerrebroeck, R., et al. (2019).[1] Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch. MDPI Processes.
-
Cantillo, D., & Kappe, C. O. (2017).[1] Halogenation of Organic Compounds in Continuous Flow. Reaction Chemistry & Engineering.
-
[Link]
-
-
PubChem Compound Summary . Methyl 4-ethoxybenzoate (CID 90231).[1] National Library of Medicine.[1]
-
[Link]
-
-
Podgoršek, A., et al. (2009).[1] N-Bromosuccinimide-Based Bromination of Electron-Rich Aromatics in Flow. Tetrahedron Letters.
-
[Link]
-
Sources
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- 3. Practical, mild and efficient electrophilic bromination of phenols by a new I(iii)-based reagent: the PIDA–AlBr3 system - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Methyl 4-methyl-benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DE19531164A1 - Process for the preparation of 4-bromomethyl-3-methoxybenzoic acid esters - Google Patents [patents.google.com]
- 6. innospk.com [innospk.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Handling of Methyl 3-bromo-4-ethoxybenzoate
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with Methyl 3-bromo-4-ethoxybenzoate. As a senior application scientist, my aim is to synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your work. The following protocols are designed to be self-validating, grounded in established safety standards for compounds structurally similar to Methyl 3-bromo-4-ethoxybenzoate, due to the absence of a specific Safety Data Sheet (SDS) for this compound. The guidance is based on the hazardous properties of analogous brominated benzoate esters.
Hazard Identification and Risk Assessment
Methyl 3-bromo-4-ethoxybenzoate and its structural analogs are classified as hazardous substances. The primary risks are associated with skin, eye, and respiratory tract irritation.[1][2][3] Ingestion may also be harmful.[1][2] A thorough risk assessment should be conducted before commencing any work with this compound.
Table 1: Summary of Potential Hazards
| Hazard Classification | Description | Primary Routes of Exposure |
| Skin Corrosion/Irritation | Causes skin irritation.[1][2][3] | Dermal contact |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[1][2][3] | Eye contact |
| Specific target organ toxicity | May cause respiratory irritation.[1][2][3] | Inhalation |
| Acute Toxicity (Oral) | May be harmful if swallowed.[1][2] | Ingestion |
Personal Protective Equipment (PPE)
The appropriate selection and use of PPE are paramount to mitigating the risks associated with handling Methyl 3-bromo-4-ethoxybenzoate. The following table outlines the minimum required PPE.
Table 2: Personal Protective Equipment (PPE) Requirements
| Task | Minimum PPE Requirement | Rationale |
| Weighing and preparing solutions | - Nitrile gloves- Chemical safety goggles- Laboratory coat | Prevents skin and eye contact with the solid compound. |
| Handling solutions and transfers | - Nitrile gloves- Chemical safety goggles- Laboratory coat | Protects against splashes and accidental skin/eye contact. |
| Work with potential for aerosol generation | - Nitrile gloves- Chemical safety goggles with face shield- Laboratory coat- Use of a fume hood or ventilated enclosure | Minimizes the risk of inhaling irritating aerosols. |
| Cleaning spills | - Nitrile gloves (consider double-gloving)- Chemical safety goggles and face shield- Impervious laboratory coat or apron- Respiratory protection (as per risk assessment) | Provides enhanced protection during spill management. |
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical for maintaining a safe laboratory environment.
Handling
-
Ventilation : Always handle Methyl 3-bromo-4-ethoxybenzoate in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]
-
Avoid Contact : Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[2][5] Do not breathe dust or vapors.[3][6][7]
-
Hygiene : Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[3]
-
Equipment : Use clean, dry, and compatible laboratory equipment (e.g., glass, stainless steel).
Storage
-
Container : Keep the container tightly closed when not in use.[2][7]
-
Location : Store in a cool, dry, and well-ventilated place away from incompatible materials.[2][7]
-
Incompatibilities : Avoid storage with strong oxidizing agents, strong acids, and strong bases.[2]
Emergency Procedures
Immediate and appropriate action is crucial in the event of an emergency.
First-Aid Measures
-
In case of eye contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[2][3][4] Seek immediate medical attention.
-
In case of skin contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes.[2][3][6] If skin irritation persists, call a physician.
-
If inhaled : Move the person to fresh air.[2][3][8] If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[3][8] Seek immediate medical attention.
-
If swallowed : Do NOT induce vomiting.[6] Clean mouth with water and drink plenty of water afterwards.[9] Never give anything by mouth to an unconscious person.[3][10] Call a physician or poison control center immediately.
Spill Response Workflow
The following diagram outlines the procedural flow for managing a spill of Methyl 3-bromo-4-ethoxybenzoate.
Caption: Workflow for responding to a chemical spill.
Disposal Plan
All waste containing Methyl 3-bromo-4-ethoxybenzoate must be treated as hazardous waste.
-
Waste Collection : Collect all waste material (including contaminated absorbent material, gloves, etc.) in a clearly labeled, sealed, and compatible container.
-
Disposal : Dispose of the hazardous waste through an approved waste disposal plant or a licensed professional waste disposal service.[2][3][4][6] Do not dispose of it down the drain or with general laboratory trash.[6]
-
Regulations : Adhere to all local, regional, and national regulations for hazardous waste disposal.[9]
By adhering to these guidelines, you can significantly minimize the risks associated with handling Methyl 3-bromo-4-ethoxybenzoate, ensuring a safer laboratory environment for yourself and your colleagues.
References
-
First Aid Procedures for Chemical Hazards | NIOSH - CDC. (n.d.). Retrieved from [Link]
-
Methyl 3-bromo-4-hydroxybenzoate | C8H7BrO3 | CID 4778958 - PubChem. (n.d.). Retrieved from [Link]
-
Safety Data Sheet: Methyl benzoate - Chemos GmbH&Co.KG. (n.d.). Retrieved from [Link]
-
Methyl 4-bromo-3-methoxybenzoate | C9H9BrO3 | CID 14570117 - PubChem. (n.d.). Retrieved from [Link]
Sources
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- 2. fishersci.com [fishersci.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
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- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
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- 10. cdhfinechemical.com [cdhfinechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
